molecular formula C6H3BrFI B1342649 1-Bromo-2-fluoro-3-iodobenzene CAS No. 958458-89-4

1-Bromo-2-fluoro-3-iodobenzene

Cat. No.: B1342649
CAS No.: 958458-89-4
M. Wt: 300.89 g/mol
InChI Key: AEBOPKUWEXVTNN-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-iodobenzene is a useful research compound. Its molecular formula is C6H3BrFI and its molecular weight is 300.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBOPKUWEXVTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597726
Record name 1-Bromo-2-fluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958458-89-4
Record name 1-Bromo-2-fluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 1-Bromo-2-fluoro-3-iodobenzene

This guide provides a comprehensive overview of the , a halogenated aromatic compound of interest to researchers and professionals in drug development and organic synthesis. The document details a multi-step synthetic pathway and outlines standard characterization protocols.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 958458-89-4[1]
Molecular Formula C6H3BrFI[1]
Molecular Weight 300.89 g/mol [1]
IUPAC Name This compound[1]
Physical Form Solid, Semi-solid, or liquid
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from 1-fluoro-2-amino-3-nitrobenzene. This pathway involves diazotization bromination, a reduction reaction, and a final diazotization iodination step.[2]

G cluster_0 A 1-fluoro-2-amino-3-nitrobenzene B 1-fluoro-2-bromo-3-nitrobenzene A->B  Diazotization Bromination  (HBr, NaNO₂, CuBr) C 1-fluoro-2-bromo-3-aminobenzene B->C  Reduction  (H₂, Catalyst) D This compound C->D  Diazotization Iodination  (Acid, NaNO₂, HI or Iodide Salt)

Caption: Synthetic route for this compound.

Experimental Protocols

The following protocols are based on the synthetic route described in patent CN108002976B.[2]

Step 1: Synthesis of 1-fluoro-2-bromo-3-nitrobenzene

This step involves a diazotization bromination reaction of 1-fluoro-2-amino-3-nitrobenzene.

  • Reaction Setup : In a suitable reaction vessel, mix 1-fluoro-2-amino-3-nitrobenzene with concentrated hydrobromic acid. The molar ratio of the aniline starting material to HBr should be between 1:1 and 1:10.

  • Catalyst Addition : Add cuprous bromide (CuBr) as a catalyst. The molar ratio of the aniline to CuBr should be between 1:0.1 and 1:1.0.

  • Diazotization : At room temperature, add nitrous acid or a nitrite salt (e.g., sodium nitrite). The molar ratio of the aniline to the nitrite source should be between 1:0.8 and 1:2.0.

  • Reaction : Allow the reaction to proceed at room temperature to yield 1-fluoro-2-bromo-3-nitrobenzene.

Step 2: Synthesis of 1-fluoro-2-bromo-3-aminobenzene

This step involves the reduction of the nitro group to an amine.

  • Reaction Setup : In a reaction vessel, combine 1-fluoro-2-bromo-3-nitrobenzene with a catalyst. The mass ratio of the nitro compound to the catalyst should be 1:(0.01-0.5).

  • Hydrogenation : Introduce hydrogen gas into the vessel. Maintain the hydrogen pressure between 0.1 and 10 MPa.

  • Reaction : The reaction proceeds at room temperature to produce 1-fluoro-2-bromo-3-aminobenzene.

Step 3: Synthesis of this compound

The final product is obtained through a diazotization iodination reaction.

  • Diazotization : In a solvent and under acidic conditions, react 1-fluoro-2-bromo-3-aminobenzene with sodium nitrite at room temperature. The molar ratio of the amine to sodium nitrite should be between 1:0.8 and 1:1.3.

  • Iodination : After the diazotization is complete, add hydrogen iodide or an iodide salt (e.g., potassium iodide) to the reaction mixture at room temperature. The molar ratio of the iodide source to the starting amine should be between 0.8:1 and 1.4:1.

  • Product Formation : The reaction yields the final product, this compound.

Characterization

Following synthesis, the product must be purified and its structure confirmed through various analytical techniques.

G cluster_0 A Crude Synthesized Product B Purification (e.g., Column Chromatography, Recrystallization) A->B C Purity Assessment (e.g., HPLC, GC-MS) B->C D Structural Confirmation C->D E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) D->E F Mass Spectrometry (MS) D->F G Infrared Spectroscopy (IR) D->G H Characterized This compound E->H F->H G->H

Caption: General workflow for the characterization of the final product.

While specific experimental spectral data for this compound is not widely published, the following standard techniques are essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be used to determine the number and environment of protons on the aromatic ring. ¹³C NMR would identify the carbon skeleton, and ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which helps confirm the structure. The expected exact mass is 299.84469 Da.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups and the substitution pattern on the benzene ring.

Safety Information

This compound is associated with several hazard statements. Appropriate personal protective equipment (PPE) and handling procedures should be used at all times.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

An In-depth Technical Guide to 1-Bromo-2-fluoro-3-iodobenzene: Synthesis, Properties, and Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 958458-89-4

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-3-iodobenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its utility in key cross-coupling reactions.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 958458-89-4[1]
Molecular Formula C₆H₃BrFI[1]
Molecular Weight 300.89 g/mol [1]
IUPAC Name This compound[1]
Physical Form Solid or Semi-solid or liquid or lump
Storage Temperature Room temperature, sealed in dry, dark place

Suppliers

This compound is available from several chemical suppliers, including:

  • Sigma-Aldrich (Merck)[2]

  • Fluoromart[3]

  • Ambeed, Inc. (listed on Sigma-Aldrich)

Synthesis of this compound

A plausible and detailed synthetic route for this compound can be adapted from a patented method for a structurally similar compound.[4] The synthesis involves a three-step process starting from 1-fluoro-2-amino-3-nitrobenzene, proceeding through diazotization and reduction, followed by a final diazotization-iodination step.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Fluoro-2-bromo-3-nitrobenzene

  • In a suitable reaction vessel equipped with mechanical stirring, slowly add 76.6 g of water, 127.7 g of concentrated sulfuric acid, 19.5 g of 1-fluoro-2-amino-3-nitrobenzene, 42.1 g of concentrated hydrobromic acid (48% aqueous solution), and 9.0 g of cuprous bromide.

  • Cool the mixture and slowly add a solution of sodium nitrite in water.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, extract the product with an organic solvent, wash the organic layer, and concentrate to obtain 1-fluoro-2-bromo-3-nitrobenzene.

Step 2: Synthesis of 1-Fluoro-2-bromo-3-aminobenzene

  • To a stainless steel autoclave, add 22.0 g of 1-fluoro-2-bromo-3-nitrobenzene, 220.0 g of methanol, and 1.1 g of Raney nickel catalyst.

  • Pressurize the autoclave with hydrogen gas and stir the mixture vigorously for 3-7 hours.

  • Monitor the reaction for the disappearance of the nitro group.

  • Upon completion, filter the catalyst and concentrate the solvent to yield 1-fluoro-2-bromo-3-aminobenzene.

Step 3: Synthesis of this compound

  • Under acidic conditions, dissolve 1-fluoro-2-bromo-3-aminobenzene in a suitable solvent.

  • At room temperature, add a solution of sodium nitrite in water to perform the diazotization.

  • After the diazotization is complete, add a solution of potassium iodide in water.

  • The diazonium salt will react to form this compound.

  • Extract the product using an organic solvent (e.g., methylene chloride), wash the organic layer, and purify by distillation under reduced pressure.[4]

Synthesis_Workflow A 1-Fluoro-2-amino-3-nitrobenzene B 1-Fluoro-2-bromo-3-nitrobenzene A->B Diazotization/ Bromination C 1-Fluoro-2-bromo-3-aminobenzene B->C Reduction (Raney Ni, H2) D This compound C->D Diazotization/ Iodination

Caption: Synthetic pathway for this compound.

Applications in Cross-Coupling Reactions

The distinct reactivity of the three halogen substituents in this compound makes it a valuable substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the controlled and stepwise introduction of different functional groups, enabling the synthesis of complex molecular architectures.[5] Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This differential reactivity is key to the synthetic utility of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-I bond, the iodine atom in this compound can be selectively coupled, leaving the bromine and fluorine atoms intact for subsequent reactions.

General Experimental Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture with stirring and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Miyaura_Coupling Reactants This compound + Arylboronic Acid Product 2-Bromo-3-fluoro-1-aryl-benzene Reactants->Product Suzuki-Miyaura Coupling Catalyst Pd(PPh3)4, Base Catalyst->Product

Caption: General scheme for a selective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reaction can be performed selectively at the C-I bond of this compound.

General Experimental Protocol for Selective Sonogashira Coupling at the C-I Position:

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent mixture (e.g., THF and triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

  • Add the terminal alkyne (1.0-1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography.[6]

Sonogashira_Coupling Reactants This compound + Terminal Alkyne Product 1-(Alkynyl)-2-bromo-3-fluorobenzene Reactants->Product Sonogashira Coupling Catalyst Pd(PPh3)4, CuI, Base Catalyst->Product

Caption: General scheme for a selective Sonogashira coupling.

Role in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of fluorine, in particular, can modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[7] While specific examples of bioactive molecules synthesized directly from this compound are not prominently featured in the reviewed literature, its utility as a versatile building block suggests its potential in the synthesis of complex, poly-substituted aromatic compounds that are often scaffolds for new drug candidates. The ability to perform sequential and regioselective cross-coupling reactions allows for the systematic exploration of chemical space around a core structure, a crucial activity in lead optimization during drug development.

At present, there is no publicly available information directly linking this compound to specific biological signaling pathways or established experimental workflows in drug discovery. Its primary role, as documented, is that of a foundational chemical intermediate. Researchers can leverage this compound to construct novel molecules, which may then be screened for biological activity, potentially leading to the discovery of new therapeutic agents and the elucidation of their corresponding signaling pathways.

References

Spectroscopic Data for 1-Bromo-2-fluoro-3-iodobenzene: A Search for Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available experimental spectroscopic data (NMR, IR, and MS) for the compound 1-Bromo-2-fluoro-3-iodobenzene has yielded no specific datasets. While information regarding the chemical and physical properties of this compound is available, direct experimental spectra necessary for a detailed technical guide are not present in the public domain based on the conducted searches.

Databases such as PubChem list the compound, identified as CID 19050503, and provide computed descriptors and some physical properties.[1] However, these entries do not contain uploaded experimental spectral data for ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry.

Searches for spectroscopic information on closely related isomers, such as 1-Bromo-3-fluoro-4-iodobenzene and 2-Bromo-1-fluoro-3-iodobenzene, have shown the existence of some spectral data for these distinct molecules.[2][3][4][5] Similarly, spectral data is available for simpler, related compounds like 1-bromo-2-iodobenzene and 1-fluoro-3-iodobenzene.[6][7][8][9][10][11] This indicates that while spectroscopic analysis of similar halogenated benzenes is documented, the specific data for this compound remains elusive in the searched resources.

Without access to the primary quantitative data from NMR, IR, and MS analyses, the creation of a detailed technical guide that includes data tables, experimental protocols, and visualizations of signaling pathways or fragmentation patterns is not possible. The core requirements of the request are contingent on the availability of this foundational experimental information.

Therefore, this guide cannot be completed as requested due to the absence of the necessary spectroscopic data for this compound in the public domain. Further research or direct experimental analysis would be required to obtain the data needed to fulfill the user's request.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-fluoro-3-iodobenzene is a tri-halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. The distinct electronic properties and relative reactivities of the bromo, fluoro, and iodo substituents allow for regioselective functionalization through a variety of cross-coupling and metalation reactions. This technical guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound, drawing upon data from analogous compounds where specific information is not available. It includes detailed experimental protocols for key transformations, quantitative data where possible, and visualizations of reaction pathways to aid in experimental design.

Physicochemical Properties and Stability

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 958458-89-4[2]
Molecular Formula C₆H₃BrFI[2]
Molecular Weight 300.89 g/mol [2]
Physical Form Solid or Semi-solid[1]
Storage Temperature Room Temperature, sealed in dry, dark place[1]

Note: Specific quantitative stability data such as decomposition temperature or photolytic half-life for this compound are not available in the reviewed literature. The stability of polyhalogenated aromatics can be influenced by factors such as bond dissociation energies (C-I < C-Br < C-Cl < C-F) and the substitution pattern on the aromatic ring.

Reactivity and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for sequential and site-selective modifications of the benzene ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br > C-Cl > C-F. This predictable trend allows for the selective functionalization of the iodo and bromo positions in this compound.

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound. Due to the higher reactivity of the C-I bond, the iodine at the 3-position is expected to react selectively under carefully controlled conditions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)Reference
1-bromo-4-iodobenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90Low (for iodo)[3]
ortho-bromoanilinesVarious boronic estersCataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O80Good to Excellent[3]
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10---Good[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.). Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are then added. The reaction mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

2.1.2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[6] Similar to the Suzuki coupling, the reaction is expected to occur selectively at the C-I bond.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT | 89 |[6] | | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | - | - | - | - | RT | - |[7] | | Bromobenzene | Phenylacetylene | dipyrimidyl-palladium complex | None | n-Butylamine | THF | 65 | - |[7] |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature are sequentially added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), a base (e.g., diisopropylamine or triethylamine, 2-3 equiv), and the terminal alkyne (1.1-1.5 equiv). The reaction mixture is stirred at room temperature or heated as necessary for 2-24 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.[6]

2.1.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8] The high reactivity of the C-I bond should allow for selective amination at the 3-position.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1-bromo-4-iodobenzene | Toluidine | Ni(acac)₂ | - | K₃PO₄ | - | - | 78 |[9] | | Bromobenzene | Secondary Aryl Amines | [Pd(allyl)Cl]₂ (1 mol%) | TrixiePhos | t-BuOLi | Toluene | - | Good |[10] | | Aryl Bromides | Primary/Secondary Amines | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | - |[11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To a reaction vial, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv). The vial is sealed, evacuated, and backfilled with an inert gas. The amine (1.5 equiv) and an anhydrous solvent (e.g., 1,4-dioxane) are added via syringe. The reaction mixture is heated to the appropriate temperature (e.g., 100 °C) with stirring until the starting material is consumed. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[11]

Lithiation and Halogen Dance

Organolithium reagents can be used to functionalize halogenated arenes through deprotonation or halogen-metal exchange. The regioselectivity of these reactions is influenced by the directing effects of the substituents.

2.2.1. Regioselective Lithiation

In fluoroarenes with other halogen substituents, deprotonation with strong bases often occurs at a position adjacent to the fluorine atom.[12] For this compound, lithiation is expected to occur at the C4 position, directed by the ortho-fluoro group. Subsequent quenching with an electrophile would introduce a substituent at this position.

Experimental Protocol: General Procedure for Regioselective Lithiation

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, a strong lithium base (e.g., LDA or n-BuLi, 1.1 equiv) is added dropwise. The mixture is stirred at this temperature for a specified time (e.g., 1 hour) to allow for complete deprotonation. The desired electrophile (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

2.2.2. Halogen Dance Reaction

The halogen dance is a base-catalyzed isomerization of halogenated aromatic compounds, where a halogen atom migrates to a different position on the ring.[13] This reaction is driven by the formation of a more stable organometallic intermediate. For this compound, a halogen dance could potentially lead to the migration of the bromine or iodine atom, although specific studies on this substrate have not been reported. The general mechanism involves deprotonation followed by a series of halogen-metal exchange steps.[14]

Spectroscopic Data

Specific spectroscopic data for this compound is not widely available. However, data for isomeric and related compounds can provide an indication of the expected spectral features.

Table 5: Spectroscopic Data for Related Halogenated Benzenes

CompoundSpectroscopic DataReference
1-Bromo-3-fluoro-4-iodobenzeneFTIR (KBr, cm⁻¹): Analysis of the spectrum has been made and the assignment of fundamental frequencies to various modes of vibration have been proposed.[15]
1-Bromo-4-fluoro-2-iodobenzeneATR-IR, Transmission IR, Raman: Spectra available.[16]
1-Bromo-2-fluoro-benzene¹³C NMR: Spectrum available. Mass Spectrum: Available.[17][18]
1-Bromo-2-chloro-3-fluoro-4-iodobenzeneIR Spectrum: Available.[19]
2-Bromo-1-fluoro-3-iodobenzeneGC-MS: Spectrum available.[20]

Note: For this compound, one would expect a complex ¹H NMR spectrum due to the various coupling constants between the protons and the fluorine atom. The ¹³C NMR spectrum would show six distinct signals, and the ¹⁹F NMR would exhibit a single resonance. The mass spectrum would be characterized by a complex isotopic pattern due to the presence of bromine.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms discussed.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X This compound (X=I) Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Organoboron Reagent Base Base R-B(OR)2->Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X This compound (X=I) Ar-X->OxAdd ArPdXL2 Ar-Pd(II)-I(L2) OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation ArPdCCR Ar-Pd(II)-C≡CR(L2) Transmetalation->ArPdCCR RedElim Reductive Elimination ArPdCCR->RedElim RedElim->Pd(0)L2 ArCCR Coupled Product RedElim->ArCCR R-C≡CH Terminal Alkyne Base Base R-C≡CH->Base CuI CuI Cu-C≡CR Copper Acetylide CuI->Cu-C≡CR Base->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X This compound (X=I) Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Amine_Coord_Deprot Amine Coordination & Deprotonation Ar-Pd(II)-X_L2->Amine_Coord_Deprot R2NH Amine R2NH->Amine_Coord_Deprot Base Base Base->Amine_Coord_Deprot Ar-Pd(II)-NR2_L Ar-Pd(II)-NR2(L) Amine_Coord_Deprot->Ar-Pd(II)-NR2_L Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2_L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 N-Aryl Amine Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential for the synthesis of complex organic molecules. The differential reactivity of its halogen substituents allows for a range of selective transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as regioselective lithiation. While specific experimental data for this compound is limited in the current literature, the general principles of reactivity for polyhalogenated benzenes and the provided experimental protocols for analogous systems offer a solid foundation for its application in research and development. Further studies are warranted to fully elucidate the reactivity and stability of this promising synthetic building block.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-2-fluoro-3-iodobenzene is a polysubstituted aromatic compound whose structural complexity makes it a valuable building block in the synthesis of novel organic molecules. The precise arrangement of three different halogen atoms on the benzene ring offers multiple reactive sites for further functionalization, enabling its use in the development of pharmaceuticals and advanced materials. This guide focuses on the most prominently documented synthetic route to this compound, providing researchers with the necessary information for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process starting from 1-fluoro-2-amino-3-nitrobenzene. The logical workflow of this synthesis is depicted below.

Synthesis_Workflow A 1-Fluoro-2-amino-3-nitrobenzene B Diazotization & Bromination A->B  NaNO₂, HBr, CuBr C 1-Fluoro-2-bromo-3-nitrobenzene B->C D Reduction C->D  H₂, Catalyst (e.g., Raney Ni) E 1-Fluoro-2-bromo-3-aminobenzene D->E F Diazotization & Iodination E->F  1. NaNO₂, Acid  2. KI or HI G This compound F->G Step1_Workflow cluster_reactants Reactants cluster_process Process A 1-Fluoro-2-amino-3-nitrobenzene E Mix reactants at room temperature A->E B Concentrated HBr B->E C Cuprous Bromide (catalyst) C->E D Sodium Nitrite F Add sodium nitrite solution D->F E->F G Reaction at room temperature F->G H 1-Fluoro-2-bromo-3-nitrobenzene G->H Step2_Workflow cluster_reactants Reactants cluster_process Process A 1-Fluoro-2-bromo-3-nitrobenzene D Mix nitro compound and catalyst in a pressure vessel A->D B Catalyst (e.g., Raney Nickel) B->D C Hydrogen gas (H₂) E Introduce hydrogen gas C->E D->E F React at room temperature under pressure E->F G 1-Fluoro-2-bromo-3-aminobenzene F->G Step3_Workflow cluster_reactants Reactants cluster_process Process A 1-Fluoro-2-bromo-3-aminobenzene E Dissolve amine in acidic solution A->E B Acidic solution B->E C Sodium Nitrite F Add sodium nitrite solution at room temperature (Diazotization) C->F D Potassium Iodide or Hydrogen Iodide G Add iodide source (Iodination) D->G E->F F->G H This compound G->H

Computational and Theoretical Profile of 1-Bromo-2-fluoro-3-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational and theoretical overview of 1-bromo-2-fluoro-3-iodobenzene, a tri-halogenated benzene derivative with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages computational chemistry and data from structurally related compounds to predict its properties and reactivity. This guide covers its molecular structure, spectroscopic characteristics, and electronic properties, offering valuable insights for researchers exploring its synthetic utility and potential as a building block in the development of novel chemical entities.

Introduction

Halogenated benzenes are a critical class of intermediates in the chemical and pharmaceutical industries. The unique substitution pattern of this compound, featuring three different halogens on adjacent positions of the benzene ring, presents a versatile platform for sequential and site-selective cross-coupling reactions. The distinct reactivities of the C-I, C-Br, and C-F bonds allow for a programmed introduction of various functionalities, making it a potentially valuable scaffold in the synthesis of complex organic molecules. This guide summarizes the predicted physicochemical properties and provides a theoretical framework for its reactivity based on quantum chemical calculations.

Predicted Molecular and Spectroscopic Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted with a high degree of confidence using computational methods and by analogy to similar compounds. The following tables summarize key computed and expected data.

Table 1: Computed Molecular Properties
PropertyValueSource
Molecular Formula C₆H₃BrFIPubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Weight 300.89 g/mol PubChem[1]
CAS Number 958458-89-4PubChem[1]
XLogP3-AA 3.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 0PubChem[1]
Table 2: Predicted Spectroscopic Data
TechniquePredicted Wavenumbers/Shifts
FT-IR (cm⁻¹) C-H stretching: 3100-3000, C=C stretching (aromatic): 1600-1450, C-F stretching: 1250-1000, C-Br stretching: 700-500, C-I stretching: 600-485
¹³C NMR (ppm) Aromatic carbons: 110-140
¹H NMR (ppm) Aromatic protons: 7.0-8.0

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for synthesizing similar polyhalogenated benzenes, such as the Sandmeyer reaction starting from a suitably substituted aniline.

Experimental Workflow: Synthesis of this compound

G cluster_0 Diazotization cluster_1 Iodination (Sandmeyer Reaction) cluster_2 Workup and Purification A 2-Bromo-6-fluoroaniline B Dissolve in H₂SO₄/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ (aq) dropwise C->D E Diazonium Salt Formation D->E F Prepare KI (aq) solution E->F React with G Add Diazonium Salt Solution F->G H Warm to Room Temperature G->H I Nitrogen Gas Evolution H->I J Extraction with Organic Solvent I->J Proceed to K Wash with Na₂S₂O₃ (aq) J->K L Dry over MgSO₄ K->L M Solvent Evaporation L->M N Column Chromatography M->N O This compound N->O

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:
  • Diazotization: 2-Bromo-6-fluoroaniline is dissolved in a mixture of sulfuric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The freshly prepared diazonium salt solution is added slowly to the potassium iodide solution. The mixture is allowed to warm to room temperature and stirred for several hours, during which nitrogen gas evolves.

  • Workup and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For this compound, these calculations can predict key parameters that govern its chemical behavior.

Logical Workflow for Computational Studies

G cluster_C Vibrational Properties cluster_D Electronic Properties A Define Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Structure Analysis B->D C1 Confirm Minimum Energy Structure (No imaginary frequencies) C->C1 C2 Predict IR/Raman Spectra C->C2 D1 HOMO-LUMO Analysis D->D1 D2 Molecular Electrostatic Potential (MEP) D->D2 D3 Natural Bond Orbital (NBO) Analysis D->D3

Caption: Logical workflow for the computational analysis of the target molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 3: Predicted Frontier Orbital Properties

ParameterPredicted Value (eV)Significance
HOMO Energy -6.5 to -7.5Indicates regions susceptible to electrophilic attack.
LUMO Energy -0.5 to -1.5Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap 5.0 to 7.0A larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons.

  • Red regions (negative potential): Electron-rich areas, prone to electrophilic attack. In this compound, these are expected around the halogen atoms, particularly the highly electronegative fluorine.

  • Blue regions (positive potential): Electron-deficient areas, prone to nucleophilic attack. These are anticipated on the hydrogen atoms of the benzene ring.

  • Green regions (neutral potential): Areas with near-zero potential.

Conclusion

This compound is a promising building block for organic synthesis due to its unique substitution pattern that allows for selective functionalization. While direct experimental data is limited, computational studies provide a robust framework for understanding its structural, spectroscopic, and electronic properties. The proposed synthesis and predicted reactivity patterns outlined in this guide offer a solid foundation for researchers to explore the potential of this versatile molecule in the development of novel pharmaceuticals and advanced materials. Further experimental validation of these theoretical predictions is encouraged to fully unlock the synthetic potential of this compound.

References

Crystal Structure of 1-Bromo-2-fluoro-3-iodobenzene: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide addresses the crystal structure of 1-Bromo-2-fluoro-3-iodobenzene, a compound of interest in synthetic chemistry and materials science. As of the date of this publication, an experimental crystal structure for this specific molecule has not been reported in publicly accessible databases, including the Cambridge Crystallographic Data Centre (CCDC). In the absence of empirical data, this document provides a comprehensive predictive analysis of its likely solid-state structure. We leverage established principles of crystal engineering, focusing on the anticipated intermolecular interactions such as halogen bonding and π-π stacking, which are characteristic of polyhalogenated benzene derivatives. Furthermore, this guide furnishes a hypothetical experimental protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, offering a roadmap for future research endeavors. The presented analysis is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing a theoretical framework for understanding the solid-state properties of this and related compounds.

Introduction

This compound is a tri-substituted aromatic compound featuring a unique combination of halogen atoms. The interplay of bromine, fluorine, and iodine on a benzene ring suggests a rich potential for directed intermolecular interactions, which are fundamental to the design of novel materials with tailored properties. The crystal structure of a molecule dictates many of its bulk physical properties, including melting point, solubility, and stability, which are critical parameters in both pharmaceutical and materials science applications. While the synthesis and utility of this compound in organic synthesis have been noted, a definitive study of its solid-state arrangement is currently absent from the scientific literature. This guide aims to bridge this knowledge gap by presenting a predictive analysis based on the well-documented crystallographic trends of similar halobenzenes.

Predicted Molecular and Physical Properties

In the absence of experimental crystallographic data, we can refer to computed properties to understand the fundamental characteristics of the this compound molecule. The following table summarizes key computed data available from public chemical databases.[1][2]

PropertyValueSource
Molecular Formula C₆H₃BrFIPubChem
Molecular Weight 300.89 g/mol PubChem[1]
CAS Number 958458-89-4Sigma-Aldrich
Boiling Point (Predicted) 248.8 ± 25.0 °CChemicalBook[2]
Density (Predicted) 2.281 ± 0.06 g/cm³ChemicalBook[2]
InChI Key AEBOPKUWEXVTNN-UHFFFAOYSA-NPubChem[1]
Physical Form (at STP) Solid or Semi-solidSigma-Aldrich

Theoretical Crystal Packing and Intermolecular Interactions

The crystal packing of halobenzenes is often governed by a combination of weak intermolecular forces. For this compound, the following interactions are predicted to be significant in dictating its solid-state architecture:

  • Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). The iodine atom in this compound is the most likely candidate for forming strong halogen bonds due to its high polarizability. It can interact with nucleophilic sites on adjacent molecules, such as the bromine or fluorine atoms, or even the π-system of the benzene ring. The strength of these interactions generally follows the trend I > Br > Cl > F.

  • π-π Stacking: The aromatic rings of adjacent molecules are likely to engage in π-π stacking interactions. These can be either face-to-face or offset (parallel-displaced) arrangements, contributing to the overall stability of the crystal lattice.

  • C-H···F and C-H···Br/I Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the halogen acceptors (fluorine, bromine, or iodine) on neighboring molecules can also play a role in the crystal packing.

Based on these principles, it is plausible that the crystal structure of this compound will feature a layered or herringbone motif, where molecules are linked by a network of halogen bonds and π-π interactions.

G Predicted Intermolecular Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_I Iodine (I) B_Br Bromine (Br) A_I->B_Br I···Br Halogen Bond B_F Fluorine (F) A_I->B_F I···F Halogen Bond A_Br Bromine (Br) A_F Fluorine (F) A_Ring Benzene Ring (π-system) B_Ring Benzene Ring (π-system) A_Ring->B_Ring π-π Stacking B_I Iodine (I)

Figure 1. Predicted intermolecular interactions in this compound.

Hypothetical Experimental Protocol for Crystal Structure Determination

The following section outlines a standard workflow for the experimental determination of the crystal structure of this compound.

Crystallization
  • Solvent Screening: A range of organic solvents with varying polarities (e.g., hexane, ethanol, acetone, dichloromethane, toluene) should be screened for their ability to dissolve the compound.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent can lead to the formation of single crystals.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, which can promote the growth of high-quality single crystals.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms (iodine and bromine).

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. The positions of the lighter atoms (carbon, fluorine, and hydrogen) are typically located from difference Fourier maps and refined.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics. The final structure is typically deposited in a crystallographic database like the CCDC.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound Purification Purification (e.g., chromatography, recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition Refinement->Validation

References

Thermodynamic Properties of 1-Bromo-2-fluoro-3-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Bromo-2-fluoro-3-iodobenzene. Due to a lack of direct experimental data for this specific polysubstituted aromatic compound, this document synthesizes available computed data, presents thermodynamic information for structurally analogous compounds, and outlines the standard experimental and computational methodologies for determining such properties. The influence of the unique substitution pattern of bromine, fluorine, and iodine on the benzene ring is discussed in the context of its expected thermodynamic behavior. This guide serves as a foundational resource for researchers in chemistry, materials science, and drug development who are interested in the physicochemical characteristics of halogenated aromatic compounds.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmaceutical agents. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, reaction modeling, and predicting its environmental fate and transport.

Currently, there is a notable absence of published experimental thermodynamic data specifically for this compound. This guide addresses this gap by providing a theoretical and comparative analysis. We will present computed data for the target molecule and experimental data for simpler, related compounds to offer a predictive context for its thermodynamic behavior. Furthermore, this document details the standard experimental protocols used to measure these fundamental properties.

Computed Physicochemical and Thermodynamic Properties

While experimental data is scarce, computational methods provide valuable estimates for the properties of this compound. The following table summarizes key computed physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₃BrFIPubChem
Molecular Weight 300.89 g/mol PubChem
XLogP3 3.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 0PubChem
Rotatable Bond Count 0PubChem

Note: XLogP3 is a computed measure of hydrophobicity.

Thermodynamic Data of Analogous Compounds

To provide a comparative framework, the following tables present experimental thermodynamic data for the monosubstituted parent compounds: bromobenzene, fluorobenzene, and iodobenzene. These values, sourced from the NIST Chemistry WebBook and other peer-reviewed publications, offer insights into the individual contributions of each halogen to the thermodynamic profile of a benzene derivative.

Table 3.1: Thermodynamic Properties of Bromobenzene (C₆H₅Br)
PropertyValueUnitsReference
Enthalpy of Fusion (ΔfusH) 10.702kJ/mol[1]
Entropy of Fusion (ΔfusS) 44.150J/mol·K[1]
Enthalpy of Vaporization (ΔvapH) 43.963kJ/mol[1]
Entropy of Vaporization (ΔvapS) 150.0J/mol·K[1]
Standard Molar Entropy (S°liquid) 323.73J/mol·K[1]
Triple Point Temperature (Ttriple) 242.401K[1]
Table 3.2: Thermodynamic Properties of Fluorobenzene (C₆H₅F)
PropertyValueUnitsReference
Enthalpy of Fusion (ΔfusH) 11.31kJ/mol[2]
Entropy of Fusion (ΔfusS) 48.98J/mol·K[2]
Enthalpy of Vaporization (ΔvapH) 34.7kJ/mol[2]
Standard Molar Entropy (S°liquid) 201.7J/mol·K[2]
Triple Point Temperature (Ttriple) 230.94K[2]
Table 3.3: Thermodynamic Properties of Iodobenzene (C₆H₅I)
PropertyValueUnitsReference
Enthalpy of Fusion (ΔfusH) 9.75kJ/mol[3]
Entropy of Fusion (ΔfusS) 40.31J/mol·K[3]
Enthalpy of Vaporization (ΔvapH) 47.9kJ/mol[3]
Boiling Point (Tboil) 461.3K[3]
Melting Point (Tfus) 241.8K[3]

Discussion on Structure-Property Relationships

The thermodynamic properties of this compound are influenced by the interplay of the three different halogen substituents on the benzene ring.

  • Electronegativity and Bond Strength: Fluorine's high electronegativity will create a strong C-F bond and induce a significant dipole moment. The C-I bond, in contrast, is the weakest and most polarizable. The C-Br bond properties fall in between. These differing bond energies will directly impact the enthalpy of formation.

  • Size and Polarizability: The increasing size of the halogens (F < Br < I) affects intermolecular forces, primarily van der Waals interactions. The large and polarizable iodine atom will contribute significantly to these forces, likely leading to a higher boiling point and enthalpy of vaporization compared to smaller analogues.

  • Substitution Pattern: The ortho and meta positioning of the halogens introduces steric hindrance and complex electronic effects that will influence the molecule's crystal packing in the solid state, thereby affecting the enthalpy and entropy of fusion.

Predictive models suggest that the thermodynamic properties of halogenated benzenes can be estimated based on the number and type of halogen atoms.[4] However, the specific isomeric arrangement in this compound necessitates dedicated experimental or high-level computational studies for accurate data.

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like this compound relies on well-established experimental techniques.[5]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring heat capacity, enthalpy of fusion, and temperatures of phase transitions.[6][7]

  • Principle: A sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured. This difference is proportional to changes in the sample's heat capacity or the heat absorbed/released during phase transitions.

  • Methodology for Heat Capacity (Cp):

    • An empty sample pan is run as a baseline.

    • A known mass of a standard material (e.g., sapphire) is run to calibrate the instrument.

    • A known mass of the sample (this compound) is run under the same conditions.

    • The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard.[8]

  • Methodology for Enthalpy of Fusion (ΔfusH):

    • The sample is cooled until it crystallizes and then heated at a constant rate through its melting point.

    • The endothermic peak corresponding to melting is integrated. The area of the peak is directly proportional to the enthalpy of fusion.[9]

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation (ΔfH°) can be derived.[10][11]

  • Principle: A known mass of the sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

  • Methodology:

    • The calorimeter is calibrated by combusting a substance with a known enthalpy of combustion, such as benzoic acid.

    • A weighed sample of this compound is placed in the bomb, which is then sealed and pressurized with oxygen.

    • The bomb is placed in the calorimeter, and the sample is ignited.

    • The temperature change of the water is recorded.

    • The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the combustion of the fuse wire and the formation of any side products (e.g., hydrobromic and hydroiodic acids).

Visualizations

Molecular Structure

This compound Figure 1: Molecular Structure of this compound cluster_benzene C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 F F C2->F C4 C C3->C4 I I C3->I C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Molecular Structure of this compound.

Experimental Workflow for Thermodynamic Property Determination

experimental_workflow Figure 2: General Experimental Workflow cluster_calorimetry Calorimetric Measurements cluster_properties Determined Properties cluster_derived Derived Thermodynamic Functions DSC Differential Scanning Calorimetry (DSC) Cp Heat Capacity (Cp) DSC->Cp H_fus Enthalpy of Fusion (ΔfusH) DSC->H_fus T_trans Transition Temperatures (Tm, Tb) DSC->T_trans Bomb Bomb Calorimetry H_comb Enthalpy of Combustion (ΔcH°) Bomb->H_comb Entropy Entropy (S) Cp->Entropy H_form Enthalpy of Formation (ΔfH°) H_comb->H_form Gibbs Gibbs Free Energy (G) H_form->Gibbs Entropy->Gibbs

Caption: Workflow for Thermodynamic Property Determination.

Conclusion

While direct experimental thermodynamic data for this compound remains to be determined, this technical guide provides a foundational understanding of its likely properties through computational data and comparative analysis of its constituent structural motifs. The outlined experimental protocols offer a clear path for future research to establish precise and accurate thermodynamic parameters for this compound. Such data will be invaluable for its potential applications in synthetic chemistry and materials science, enabling more efficient process design and a deeper understanding of its chemical behavior. High-level computational studies are also recommended to complement and guide future experimental work.

References

Solubility Profile of 1-Bromo-2-fluoro-3-iodobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-fluoro-3-iodobenzene in a range of common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing the solubility of halogenated aromatic compounds, presents predicted solubility profiles based on these principles, and offers detailed experimental protocols for researchers to determine precise solubility values. This guide is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science who require an understanding of the solubility behavior of this compound for its effective application.

Introduction to the Solubility of this compound

This compound is a polysubstituted aromatic compound with a unique combination of halogen substituents. The presence of bromine, fluorine, and iodine atoms on the benzene ring imparts specific physicochemical properties that influence its solubility. Understanding the solubility of this compound is critical for a variety of applications, including its use as a synthetic intermediate in the development of pharmaceuticals and novel organic materials. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility behavior.[1][2] The polarity of the molecule, influenced by the electronegativity of the halogen atoms, and its ability to participate in intermolecular forces such as van der Waals interactions and dipole-dipole forces are key determinants of its solubility in different organic solvents.

Predicted Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolModerate to HighThe polar hydroxyl group of alcohols can interact with the polar C-X bonds of the solute. Shorter-chain alcohols are more polar and may have slightly lower solubility compared to longer-chain alcohols.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity.
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThe principle of "like dissolves like" strongly applies here. The presence of halogens in both the solute and the solvent leads to favorable intermolecular interactions.
Aromatic Hydrocarbons Toluene, Benzene, XylenesHighThe aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighThe polar carbonyl group of ketones can engage in dipole-dipole interactions with the polar C-X bonds of the solute.
Esters Ethyl AcetateHighEthyl acetate is a moderately polar solvent that is effective at dissolving a wide range of organic compounds.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)HighThese are highly polar aprotic solvents capable of dissolving a wide array of organic and inorganic compounds.
Hydrocarbons Hexane, CyclohexaneLow to ModerateAs nonpolar solvents, hydrocarbons will have weaker interactions with the polar functional groups of this compound, likely resulting in lower solubility compared to more polar organic solvents.
Aqueous Solvents WaterVery LowThe large, nonpolar aromatic ring and the hydrophobic nature of the halogens make it immiscible with water.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The following outlines a general method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents of high purity

  • Analytical balance (± 0.0001 g)

  • Vials with tight-fitting caps

  • Constant temperature shaker bath or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure for Isothermal Solubility Measurement
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature shaker bath and agitate for a sufficient period to allow the system to reach equilibrium. The equilibration time (typically 24-72 hours) should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Analysis of Solute Concentration:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Dilute the solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis).

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a qualitative solubility analysis, which is a preliminary step in understanding the solubility characteristics of a new compound.

G start Start: Weigh this compound add_solvent Add 1 mL of Test Solvent start->add_solvent agitate Agitate for 60 seconds at constant temperature add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble observe->insoluble No Dissolution partially_soluble Partially Soluble observe->partially_soluble Some Dissolution record Record Result soluble->record insoluble->record partially_soluble->record end End record->end

Caption: Workflow for Qualitative Solubility Determination.

Conclusion

While quantitative experimental data on the solubility of this compound remains to be extensively documented, this technical guide provides a robust framework for researchers and scientists. By understanding the principles of solubility for halogenated aromatic compounds and employing the detailed experimental protocols provided, professionals in drug development and chemical synthesis can effectively determine the solubility of this compound in various organic solvents. The predictive solubility table and the workflow diagram serve as valuable tools for initial experimental design and solvent selection. The generation of precise solubility data through these methods will be crucial for the successful application and advancement of this compound in its various fields of use.

References

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a powerful strategy in medicinal chemistry and materials science for the synthesis of complex molecular architectures. 1-Bromo-2-fluoro-3-iodobenzene is a versatile building block possessing three distinct halogen atoms, offering the potential for sequential, site-selective cross-coupling reactions. This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling reaction at the C-I bond of this compound. The significantly higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a predictable and high-yielding mono-arylation, leaving the bromine atom available for subsequent transformations.[1][2]

Principle of Selectivity

The chemoselectivity of the Suzuki-Miyaura coupling on polyhalogenated arenes is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which dictates the ease of the oxidative addition step in the palladium catalytic cycle. The established order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl.[2] The weaker C-I bond in this compound undergoes preferential oxidative addition to the Pd(0) catalyst under milder conditions than the stronger C-Br bond. By carefully controlling the reaction parameters such as temperature, catalyst, and reaction time, selective coupling at the iodine position can be achieved with high fidelity.

Data Presentation

The following tables summarize the recommended reagents and reaction conditions for the selective Suzuki coupling of this compound with various arylboronic acids. The expected yields are based on analogous reactions with structurally similar bromo-iodoarenes and are intended to serve as a guideline.[1][3]

Table 1: Reagents for Selective Mono-arylation

ReagentRoleTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5A slight excess is recommended to ensure complete conversion of the starting material.
Palladium CatalystCatalyst1 - 5 mol%See Table 2 for examples.
BaseActivator2.0 - 3.0See Table 2 for examples.
SolventReaction Medium-Typically a mixture of an organic solvent and water.

Table 2: Representative Conditions and Expected Yields for Selective Suzuki Coupling at the C-I bond

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene/EtOH/H₂O (2:1:1)901680-90
33-Tolylboronic acidPd(OAc)₂/SPhos (1/2)K₃PO₄ (3.0)Dioxane/H₂O (5:1)851488-96
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)801282-92

Note: Yields are estimates based on reactions with analogous substrates and may require optimization for specific arylboronic acids.

Experimental Protocols

This protocol provides a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the iodine position.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a 0.1 M concentration of the limiting reagent) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-1-bromo-2-fluorobenzene.

Mandatory Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-90 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up (Extraction with Organic Solvent) cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product: 3-Aryl-1-bromo-2-fluorobenzene purify->product

Caption: Experimental workflow for the selective Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->p1 pd2_complex Ar-Pd(II)L₂(I) transmetalation Transmetalation pd2_complex->p2 pd2_aryl_complex Ar-Pd(II)L₂(Ar') reductive_elimination Reductive Elimination pd2_aryl_complex->p3 product Ar-Ar' aryl_iodide Ar-I (this compound) aryl_iodide->p1 Oxidative Addition boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->p2 Transmetalation byproduct I⁻, B(OH)₃, H₂O, CO₂ p1->pd2_complex p2->pd2_aryl_complex p2->byproduct p3->pd0 p3->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Site-Selective Sonogashira Coupling of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

This document provides detailed application notes and a protocol for the Sonogashira reaction of 1-bromo-2-fluoro-3-iodobenzene. A key feature of this substrate is the presence of two different halogen atoms, which allows for site-selective functionalization. Based on the established reactivity trends of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), the Sonogashira coupling is expected to occur selectively at the more reactive carbon-iodine bond. This regioselectivity allows for the introduction of an alkynyl moiety at the 3-position, leaving the bromine atom intact for subsequent transformations.

Regioselectivity of the Sonogashira Reaction

The Sonogashira reaction on polyhalogenated aromatic compounds generally proceeds with high regioselectivity. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step, and the reactivity of the carbon-halogen bond follows the order I > Br > Cl. For this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond ensures that the Sonogashira coupling will proceed selectively at the iodine-bearing carbon.

Experimental Protocols

Below are representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on general procedures for Sonogashira reactions and regioselective couplings of similar polyhalogenated substrates.

Protocol 1: Standard Sonogashira Conditions with Phenylacetylene

This protocol describes a typical Sonogashira coupling reaction using a palladium/copper catalytic system.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.

  • To the resulting suspension, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-bromo-2-fluoro-3-(phenylethynyl)benzene.

Protocol 2: Copper-Free Sonogashira Conditions with Trimethylsilylacetylene

This protocol outlines a copper-free Sonogashira coupling, which can be advantageous in cases where the copper co-catalyst may lead to undesired side reactions, such as alkyne homocoupling.

Materials:

  • This compound

  • Trimethylsilylacetylene (TMSA)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Diisopropylamine (DIPA)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (10 mL) and diisopropylamine (2.5 mmol, 2.5 equiv).

  • Add trimethylsilylacetylene (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 8-16 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 1-bromo-2-fluoro-3-((trimethylsilyl)ethynyl)benzene.

  • If the desilylated product is desired, the purified silyl-protected alkyne can be treated with a base such as potassium carbonate in methanol.

Data Presentation

The following table summarizes typical reaction conditions for the selective Sonogashira coupling at the iodo-position of polyhalogenated benzenes, which can be adapted for this compound.

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4TEA (3)THF251885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)5DIPA (2.5)Toluene701280-90
3Hex-1-ynePd₂(dba)₃ (1.5) / PPh₃ (6)-Et₃N (3)DMF501075-85
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)4Piperidine (2)Acetonitrile601682-92

Note: The yields presented are typical for Sonogashira reactions of iodoarenes and may vary depending on the specific alkyne and precise reaction conditions.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl trans-ArPd(II)(I)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu_Acetylide Cu-C≡C-R' PdII_Alkynyl cis-ArPd(II)(C≡CR)L₂ Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡C-R' RedElim->Product CuI CuI CuI->Cu_Acetylide Forms π-complex & deprotonation Alkyne R'-C≡C-H Alkyne->CuI Base Base Base->CuI Cu_Acetylide->Transmetal Sonogashira_Workflow Start Start Reagents Combine Reactants: This compound, Alkyne, Catalysts, Base, Solvent Start->Reagents Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Reaction Stir at Specified Temperature and Time Inert->Reaction Monitor Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: Dilution, Filtration, Extraction, Washing Monitor->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization End End Product Characterization->End

Application Notes and Protocols for the Heck Reaction with 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a selective Heck reaction on 1-Bromo-2-fluoro-3-iodobenzene. The inherent reactivity differences among the halogen substituents on the aromatic ring allow for a chemoselective cross-coupling reaction, primarily at the iodo position, which is the most reactive site for oxidative addition in palladium-catalyzed reactions.[1] This protocol is particularly relevant for the synthesis of complex fluorinated biaryls and other substituted aromatic compounds that are valuable intermediates in drug discovery and materials science.[2][3]

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[4] It facilitates the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to yield a substituted alkene.[5] The reaction's versatility, functional group tolerance, and stereoselectivity make it a powerful tool for the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials.[6]

This document outlines a specific application of the Heck reaction involving the polyhalogenated arene, this compound. The protocol is designed to achieve selective coupling at the most labile C-I bond, leaving the C-Br and C-F bonds intact for potential subsequent transformations.

Experimental Design and Rationale

The experimental setup is designed for a bench-scale reaction under an inert atmosphere to ensure the stability of the palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6]

  • Ligand: Triphenylphosphine (PPh₃) is a widely used phosphine ligand that stabilizes the palladium catalyst and influences its reactivity and selectivity.[4]

  • Base: Triethylamine (Et₃N) is used as a base to neutralize the hydrogen halide formed during the catalytic cycle.[4]

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for dissolving the reactants and catalyst, and it is commonly used in Heck reactions.[7]

  • Alkene: Styrene is chosen as a representative alkene coupling partner.

Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, the Heck reaction is expected to proceed selectively at the 3-position of the starting material.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentSpecifications
This compound>98% purity
Styrene>99% purity, freshly distilled
Palladium(II) acetate (Pd(OAc)₂)Catalyst grade
Triphenylphosphine (PPh₃)>99% purity
Triethylamine (Et₃N)>99.5%, freshly distilled
N,N-Dimethylformamide (DMF)Anhydrous, <50 ppm water
Schlenk flask50 mL
Magnetic stirrer with heating
Condenser
Inert gas supply (Nitrogen or Argon)
Standard glassware for workup
Rotary evaporator
Column chromatography setupSilica gel
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
NMR SpectrometerFor product characterization
Mass SpectrometerFor product characterization
Reaction Setup and Procedure
  • Inert Atmosphere: Assemble a 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the apparatus under vacuum and then fill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the Schlenk flask, add this compound (1.0 mmol, 348.9 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg), and Triphenylphosphine (0.04 mmol, 10.5 mg).

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) to the flask via syringe. Stir the mixture until all solids are dissolved. Then, add freshly distilled triethylamine (1.5 mmol, 0.21 mL) followed by freshly distilled styrene (1.2 mmol, 0.14 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate mixture). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel containing 30 mL of 3 M HCl.[8] Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, (E)-1-(3-bromo-2-fluorostyryl)benzene.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Reaction Parameters and Expected Results

ParameterValue
Substrate 1This compound
Substrate 2Styrene
CatalystPalladium(II) acetate
LigandTriphenylphosphine
BaseTriethylamine
SolventDMF
Temperature80-90 °C
Reaction Time12-24 hours
Expected Yield 75-85%
Expected Product (E)-1-(3-bromo-2-fluorostyryl)benzene

Note: The expected yield is an estimate based on typical Heck reaction outcomes and has not been experimentally verified for this specific substrate.

Visualizations

Experimental Workflow

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reactants: This compound Pd(OAc)2, PPh3 add_solvents Add DMF, Et3N, Styrene prep_reagents->add_solvents prep_glassware Assemble & Flame-Dry Schlenk Flask prep_glassware->prep_reagents Inert Atmosphere heating Heat to 80-90 °C (12-24h) add_solvents->heating monitoring Monitor by TLC heating->monitoring quench Quench with HCl monitoring->quench Reaction Complete extraction Extract with EtOAc quench->extraction purification Column Chromatography extraction->purification characterization Characterization: NMR, MS purification->characterization

Caption: Experimental workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

Heck_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex1 L2Pd(Ar)(I) pd0->pd_complex1 Ar-I coordination Olefin Coordination pd_complex2 L2Pd(Ar)(I) (Olefin) pd_complex1->pd_complex2 Alkene migratory_insertion Migratory Insertion pd_complex3 L2Pd(Alkyl)(I) pd_complex2->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_hydride L2Pd(H)(I) pd_complex3->pd_hydride Product pd_hydride->pd0 Base (-HBase-I) reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from aryl halides.[1][2] This document provides detailed application notes and a protocol for the selective Buchwald-Hartwig amination of 1-bromo-2-fluoro-3-iodobenzene. The differential reactivity of the halogen substituents (I > Br > Cl) in palladium-catalyzed cross-coupling reactions allows for the selective amination at the C-I bond, leaving the bromo and fluoro groups intact for subsequent transformations.[3]

Principle of Selective Amination

The success of a selective amination on a polyhalogenated substrate like this compound hinges on the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the rate of oxidative addition typically follows the trend: C-I > C-Br > C-Cl. This inherent reactivity difference enables the selective functionalization of the most reactive site, the carbon-iodine bond, under carefully controlled reaction conditions. By choosing an appropriate catalyst system and reaction parameters, the amination can be directed exclusively to the 3-position of the starting material.

Experimental Overview

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a generic primary or secondary amine. The reaction conditions provided are a starting point and may require optimization for specific amine coupling partners.

Reaction Scheme:

Data Presentation

The following tables summarize typical reaction components and conditions for the selective Buchwald-Hartwig amination.

Table 1: Recommended Reagents and Catalysts

ComponentRecommended MaterialsPurpose
Aryl Halide This compoundSubstrate
Amine Various primary or secondary aminesNucleophile
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Catalyst source[4]
Ligand Xantphos, BINAP, or other bulky, electron-rich phosphine ligandsStabilize and activate the palladium catalyst[4]
Base NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate)Amine deprotonation and halide abstraction[4]
Solvent Toluene, Dioxane, or THF (Tetrahydrofuran)Reaction medium[5]

Table 2: Typical Reaction Parameters

ParameterTypical RangeNotes
Temperature 80 - 110 °CHigher temperatures may be required for less reactive amines.[4]
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS for completion.
Palladium Loading 1 - 5 mol%Lower catalyst loading may be possible with highly active catalysts.
Ligand Loading 1.2 - 2.5 mol% (relative to Pd)A slight excess of ligand is often beneficial.
Base Stoichiometry 1.2 - 2.0 equivalentsAn excess of base is used to drive the reaction to completion.
Concentration 0.1 - 0.5 MAffects reaction kinetics.

Experimental Protocol

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and appropriate eluent

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 1.2-2.4 mol% Xantphos).

  • Reagent Addition: Add the base (e.g., 1.4 equivalents of NaOt-Bu).

  • Substrate and Nucleophile: In a separate vial, dissolve this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) in the anhydrous solvent (e.g., Toluene to a concentration of 0.2 M).

  • Reaction Initiation: Add the solution of the aryl halide and amine to the flask containing the catalyst and base.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

Visualizations

Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow sub Substrates (Aryl Halide, Amine) setup Reaction Setup (Inert Atmosphere) sub->setup reagents Reagents (Pd Catalyst, Ligand, Base) reagents->setup solvent Anhydrous Solvent (e.g., Toluene) solvent->setup reaction Heating & Stirring (80-110°C) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup If complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A flowchart illustrating the key steps in a typical Buchwald-Hartwig amination experiment.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Catalytic_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition + Ar-I pd_complex L₂PdII(Ar)(I) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination + R₂NH deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex L₂PdII(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes: Selective Grignard Reagent Formation from 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents are organomagnesium compounds that serve as powerful carbon-based nucleophiles in organic synthesis for the formation of new carbon-carbon bonds.[1][2][3] The preparation of these reagents typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[4][5] A significant challenge arises when the substrate contains multiple halogen atoms, as the reaction selectivity becomes paramount.

The compound 1-Bromo-2-fluoro-3-iodobenzene presents three distinct halogen atoms on an aromatic ring. The successful synthesis of a specific Grignard reagent from this substrate hinges on the differential reactivity of the carbon-halogen bonds. The established order of reactivity for Grignard formation is I > Br > Cl > F.[6][7] This predictable trend allows for the highly selective oxidative insertion of magnesium into the carbon-iodine bond, leaving the bromo and fluoro substituents untouched. The C-F bond is generally unreactive towards magnesium unless specially activated metals are used.[8][9]

The resulting organometallic intermediate, (2-Bromo-6-fluorophenyl)magnesium iodide, is a valuable synthetic building block. It provides a platform for introducing a nucleophilic aryl group while retaining two other halogen "handles" (Br and F) for subsequent orthogonal transformations, such as cross-coupling reactions or nucleophilic aromatic substitution. This makes it a highly useful intermediate in the synthesis of complex, highly substituted aromatic compounds for pharmaceuticals, agrochemicals, and materials science.

Experimental Protocols

Protocol 1: Selective Formation of (2-Bromo-6-fluorophenyl)magnesium iodide

This protocol details the direct insertion method for the selective formation of the Grignard reagent at the iodine position.

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath

  • Syringes and needles

Procedure:

  • Apparatus Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot while being purged with a stream of dry nitrogen or argon. This ensures completely anhydrous conditions, which are critical as Grignard reagents are destroyed by moisture.[4][10]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-neck flask. Add a single small crystal of iodine. The iodine serves to etch the passivating magnesium oxide layer from the metal surface, which facilitates the reaction's initiation.[5][10][11][12]

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (to make a final concentration of ~0.5 M). Add approximately 10% of this solution to the stirred magnesium turnings.

  • Gently warm the flask with a heat gun or in a warm water bath until the purple color of the iodine disappears and the solution becomes cloudy or self-sustaining reflux begins. This indicates the reaction has initiated. If initiation is difficult, a sonicator bath can be used.[11]

  • Grignard Reagent Formation: Once initiated, cool the flask in a water bath if the reaction becomes too vigorous. Slowly add the remaining aryl halide solution from the dropping funnel at a rate that maintains a gentle reflux. The reaction is highly exothermic, and careful control of the addition rate is necessary to prevent side reactions.[8]

  • Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours or with gentle heating (reflux) to ensure all the aryl halide has reacted. The completion of the reaction results in a grayish, cloudy solution.

  • Quantification and Use: The concentration of the newly formed Grignard reagent can be determined by titration before its use in subsequent reactions. The solution is typically used directly in the next synthetic step.

Protocol 2: Derivatization with Benzaldehyde

This protocol confirms the formation of the Grignard reagent by reacting it with an electrophile to form a readily characterizable product.

Materials:

  • Solution of (2-Bromo-6-fluorophenyl)magnesium iodide in THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction work-up

Procedure:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of freshly distilled benzaldehyde (1.0 equivalent relative to the initial aryl iodide) in anhydrous THF.

  • Addition: Cool the benzaldehyde solution to 0 °C in an ice-water bath. Slowly add the Grignard reagent solution (prepared in Protocol 1) to the stirred benzaldehyde solution via a cannula or syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the benzaldehyde.[10]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add cold, saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude diaryl carbinol product, (2-Bromo-6-fluorophenyl)(phenyl)methanol, can be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative parameters for the selective formation of an aryl Grignard reagent from a polyhalogenated aryl iodide.

EntrySubstrateMg (eq.)SolventTemperature (°C)Time (h)ProductTypical Yield (%)
1This compound1.2 - 1.5THF25 - 65 (reflux)2 - 4(2-Bromo-6-fluorophenyl)magnesium iodide80 - 95

Note: Yields are estimated based on typical outcomes for Grignard reactions with aryl iodides and are best confirmed by titration of the Grignard solution or isolation of a derivatized product.

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the logical relationships in the selective Grignard formation and the experimental workflow for its synthesis and derivatization.

G cluster_pathway Reaction Pathway start 1-Bromo-2-fluoro- 3-iodobenzene intermediate (2-Bromo-6-fluorophenyl)- magnesium iodide (Grignard Reagent) start->intermediate Selective Oxidative Insertion (I > Br > F) reagent Mg (1.2 eq.) Anhydrous THF product (2-Bromo-6-fluorophenyl)- (phenyl)methanol intermediate->product Nucleophilic Addition electrophile 1. Benzaldehyde 2. H₃O⁺ Workup

Caption: Selective reaction pathway for Grignard reagent formation.

G cluster_workflow Experimental Workflow prep Preparation (Dry Glassware, Inert Atmosphere) activation Mg Activation (Add Mg Turnings + I₂ crystal) prep->activation addition Slow Addition of Aryl Halide in THF activation->addition reaction Grignard Formation (Stir at RT or Reflux, 2-4h) addition->reaction derivatization Derivatization (React with Benzaldehyde at 0°C) reaction->derivatization quench Quench Reaction (Sat. aq. NH₄Cl) derivatization->quench workup Work-up & Purification (Extraction, Chromatography) quench->workup final_product Isolate Pure Product workup->final_product

Caption: Step-by-step experimental workflow for synthesis and derivatization.

References

Application Notes and Protocols: Selective Lithiation of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, providing access to highly substituted intermediates crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. 1-Bromo-2-fluoro-3-iodobenzene is a versatile building block, and its controlled lithiation allows for the regioselective introduction of a wide range of functional groups. This document provides detailed protocols for the selective lithium-halogen exchange at the iodine-bearing carbon, followed by electrophilic trapping, with a particular focus on the synthesis of (2-bromo-6-fluoro-3-iodophenyl)boronic acid, a valuable precursor in cross-coupling reactions.

The principle of this selective transformation lies in the differential reactivity of carbon-halogen bonds towards organolithium reagents. The order of reactivity for halogen-metal exchange is generally I > Br > Cl > F.[1] By carefully controlling reaction conditions, particularly temperature, it is possible to achieve exclusive lithium-iodine exchange, leaving the bromo and fluoro substituents intact. The fluorine atom at the 2-position also plays a role in activating the C-I bond and stabilizing the resulting organolithium intermediate through inductive effects and potential coordination.

Reaction Pathway: Selective Lithiation and Borylation

The selective lithiation of this compound is achieved through a lithium-iodine exchange using an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium intermediate is then trapped with an electrophile. The following scheme illustrates the pathway for the synthesis of (2-bromo-6-fluoro-3-iodophenyl)boronic acid by trapping with triisopropyl borate.

Caption: Reaction pathway for the selective lithiation and borylation of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the selective lithiation and subsequent borylation of this compound. Please note that yields are representative and can vary based on the scale of the reaction and the purity of the reagents.

ParameterValueNotes
Starting Material This compound-
Lithiation Reagent n-Butyllithium (n-BuLi)1.1 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)-
Temperature -78 °CCritical for selectivity
Reaction Time 30 minutesTo minimize side reactions
Electrophile Triisopropyl borate1.2 equivalents
Product (2-bromo-6-fluoro-3-iodophenyl)boronic Acid-
Typical Yield 75-85%Isolated yield

Experimental Protocol

This protocol describes a representative procedure for the selective lithiation of this compound and subsequent trapping with triisopropyl borate to yield (2-bromo-6-fluoro-3-iodophenyl)boronic acid.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup:

    • To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.

    • Stir the reaction mixture at -78 °C for 30 minutes. The formation of the aryllithium species is typically rapid at this temperature.

  • Electrophilic Quench (Borylation):

    • After 30 minutes, add triisopropyl borate (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl.

    • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Experimental_Workflow start Setup Reaction Flask (Substrate in Anhydrous THF) cool Cool to -78 °C start->cool add_buli Add n-BuLi Dropwise cool->add_buli stir_lithiation Stir for 30 min at -78 °C add_buli->stir_lithiation add_electrophile Add Electrophile (e.g., Triisopropyl borate) stir_lithiation->add_electrophile warm Warm to Room Temperature and Stir add_electrophile->warm quench Quench with 2 M HCl warm->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Recrystallization or Chromatography) extract->purify product Isolated Product purify->product

Caption: Step-by-step experimental workflow for selective lithiation and borylation.

Applications in Drug Discovery and Development

(2-Bromo-6-fluorophenyl)boronic acid and its derivatives, synthesized via this selective lithiation protocol, are highly valuable intermediates in medicinal chemistry.[2] Boronic acids are key building blocks in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures present in many drug candidates. The presence of both bromine and fluorine atoms on the phenylboronic acid scaffold allows for further, orthogonal functionalization, making it a versatile tool for creating libraries of compounds for structure-activity relationship (SAR) studies. Boron-containing compounds themselves have emerged as a significant class of pharmaceuticals, with approved drugs for the treatment of cancer and infections.[3] The unique ability of the boronic acid moiety to form reversible covalent bonds with biological targets has made it a privileged scaffold in drug design.

References

Application Notes and Protocols for 1-Bromo-2-fluoro-3-iodobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-3-iodobenzene is a versatile tri-halogenated aromatic compound that serves as a critical building block in modern pharmaceutical synthesis. Its unique substitution pattern, featuring three distinct halogens with differential reactivity, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This attribute makes it an invaluable synthon for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies such as kinase inhibitors.

The differential reactivity of the halogens (I > Br > Cl) under palladium-catalyzed conditions enables a controlled, stepwise introduction of various substituents. The highly reactive iodine atom is typically the first to participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The bromine atom can then be selectively reacted under slightly more forcing conditions, providing a second point for molecular elaboration. The fluorine atom, generally stable under these conditions, can impart desirable pharmacokinetic properties to the final drug molecule, such as enhanced metabolic stability and binding affinity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a potent pan-RAF inhibitor, Belvarafenib (formerly HM95573). Belvarafenib is an inhibitor of RAF kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

Application: Synthesis of a Belvarafenib Analog Intermediate

A key synthetic strategy towards Belvarafenib and its analogs involves the formation of a crucial C-N bond between a substituted isoquinoline core and a halogenated aniline derivative. This compound can be readily converted to 3-bromo-2-fluoroaniline, a key precursor for a Belvarafenib analog. This application note will focus on the initial functionalization of this compound via a Buchwald-Hartwig amination to introduce an amino group, which can then be used in subsequent coupling reactions.

Experimental Workflow

G cluster_0 Synthesis of 3-Bromo-2-fluoroaniline cluster_1 Synthesis of Belvarafenib Analog A This compound B Buchwald-Hartwig Amination A->B Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene C 3-Bromo-2-fluoro-N-(diphenylmethylene)aniline B->C D Hydrolysis C->D aq. HCl, THF E 3-Bromo-2-fluoroaniline D->E G Buchwald-Hartwig Amination E->G F 5-Amino-1-chloro-6-methylisoquinoline F->G Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-Dioxane H N-(1-((3-Bromo-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)amide G->H

Figure 1: Synthetic workflow for a Belvarafenib analog intermediate.

Key Cross-Coupling Reactions and Protocols

The unique electronic and steric properties of this compound allow for its participation in a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three key transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] In the context of synthesizing pharmaceutical intermediates, this reaction can be used to introduce an amine functionality, which is a common pharmacophore. Due to the high reactivity of the iodine, the C-I bond will selectively undergo oxidative addition to the palladium catalyst.

Protocol: Synthesis of N-(2-Bromo-6-fluorophenyl)aniline

  • Materials:

    • This compound

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

    • Again, evacuate and backfill with argon.

    • Add anhydrous toluene, followed by aniline (1.2 equiv) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

ReagentMolar Equiv.Catalyst Loading (mol%)
This compound1.0-
Aniline1.2-
Pd₂(dba)₃-2
BINAP-4
Sodium tert-butoxide1.4-
Typical Yield 85-95%
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is widely used in pharmaceutical synthesis to construct biaryl scaffolds. The C-I bond of this compound will selectively couple with a boronic acid or ester.

Protocol: Synthesis of 1-Bromo-2-fluoro-3-(p-tolyl)benzene

  • Materials:

    • This compound

    • p-Tolylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Sodium carbonate (Na₂CO₃)

    • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

    • Standard reaction glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and p-tolylboronic acid (1.2 equiv) in the toluene/ethanol/water solvent mixture.

    • Add sodium carbonate (2.0 equiv).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(PPh₃)₄ (5 mol%).

    • Heat the reaction mixture to 80 °C under an argon atmosphere.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash chromatography.

ReagentMolar Equiv.Catalyst Loading (mol%)
This compound1.0-
p-Tolylboronic acid1.2-
Pd(PPh₃)₄-5
Sodium carbonate2.0-
Typical Yield 90-98%
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is valuable for introducing alkynyl moieties into drug scaffolds, which can serve as versatile handles for further functionalization or as key structural elements.

Protocol: Synthesis of 1-((2-Bromo-6-fluorophenyl)ethynyl)trimethylsilane

  • Materials:

    • This compound

    • Ethynyltrimethylsilane

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

    • Evacuate and backfill with argon.

    • Add anhydrous THF and triethylamine.

    • Add this compound (1.0 equiv).

    • Add ethynyltrimethylsilane (1.5 equiv) dropwise via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, filter the reaction mixture through Celite® and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.

ReagentMolar Equiv.Catalyst Loading (mol%)
This compound1.0-
Ethynyltrimethylsilane1.5-
PdCl₂(PPh₃)₂-2
CuI-4
Triethylamine3.0-
Typical Yield 80-90%

Signaling Pathway and Mechanism of Action of RAF Inhibitors

cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway cluster_inhibition Mechanism of Action of Belvarafenib GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Belvarafenib Belvarafenib Belvarafenib->RAF

Figure 2: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Belvarafenib.

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.[6] Dysregulation of this pathway, often through mutations in the BRAF gene, is a common driver of cancer. Belvarafenib and similar RAF inhibitors function by binding to the ATP-binding pocket of RAF kinases, preventing their activation and subsequent downstream signaling, thereby inhibiting tumor cell growth.[6]

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its distinct halogen substitution pattern allows for predictable and selective functionalization through a range of modern cross-coupling reactions. The ability to perform sequential couplings at the iodine and bromine positions provides a powerful strategy for the efficient construction of complex drug molecules and their intermediates, as exemplified by the synthesis of precursors for RAF inhibitors like Belvarafenib. The protocols and data presented herein provide a practical guide for researchers in the application of this important synthetic tool.

References

Application Notes and Protocols for 1-Bromo-2-fluoro-3-iodobenzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Bromo-2-fluoro-3-iodobenzene is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Its utility stems from the presence of three distinct halogen atoms—iodine, bromine, and fluorine—on a single benzene ring. This unique substitution pattern allows for selective, sequential cross-coupling reactions, providing a strategic advantage in the construction of complex, high-performance organic semiconductors.

The differing reactivities of the halogens are key to its application. The carbon-iodine bond is the most reactive and is typically targeted first in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the initial introduction of a desired molecular fragment. Subsequently, the less reactive carbon-bromine bond can be functionalized in a second coupling step, enabling the synthesis of asymmetric and precisely engineered molecular architectures. The fluorine atom often remains in the final structure, where its electron-withdrawing nature can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, and enhance the thermal and oxidative stability of the resulting material.[2]

This building block is particularly valuable for the synthesis of:

  • Hole Transport Materials (HTMs): Through Buchwald-Hartwig amination, amine moieties can be coupled to the benzene ring to create triarylamine-based structures, which are known for their excellent hole-transporting capabilities.[3]

  • Electron Transport Materials (ETMs) and Host Materials: Suzuki and Stille couplings can be employed to build extended π-conjugated systems, which are essential for efficient electron transport and for hosting phosphorescent emitters in the emissive layer of an OLED.

  • Fluorescent and Phosphorescent Emitters: The rigid and tunable core provided by this compound can be elaborated into complex molecules that exhibit efficient light emission.

The ability to perform regioselective synthesis with this precursor allows for the creation of novel materials with tailored optoelectronic properties, which is crucial for advancing OLED technology for displays and solid-state lighting.[2]

Physicochemical Properties

PropertyValue
CAS Number 958458-89-4
Molecular Formula C₆H₃BrFI
Molecular Weight 300.89 g/mol
Appearance Solid, semi-solid, or liquid
Purity Typically >97%

Experimental Protocols

The following are representative protocols for the use of this compound in common cross-coupling reactions for the synthesis of OLED materials.

Protocol 1: Synthesis of a Fluorinated Biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling at the iodine position.

Objective: To synthesize 2-bromo-3-fluoro-1,1'-biphenyl by reacting this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Protocol 2: Synthesis of a Triarylamine Precursor via Buchwald-Hartwig Amination

This protocol outlines a typical procedure for the formation of a C-N bond, a key step in synthesizing hole transport materials.

Objective: To synthesize N-(2-bromo-3-fluorophenyl)aniline by reacting this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon.

  • Reagent Addition: Add this compound (1.0 eq), aniline (1.2 eq), and anhydrous toluene.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over magnesium sulfate, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target amine.

Representative Data of Derived Materials

Material TypeHOMO Level (eV)LUMO Level (eV)Triplet Energy (eV)Device Efficiency (Exemplary)
Hole Transport Material (HTM) -5.1 to -5.5-2.0 to -2.4>2.8N/A
Blue Emitter Host -5.6 to -6.0-2.5 to -2.8>2.7>20% EQE (phosphorescent)
Green Emitter Host -5.5 to -5.9-2.4 to -2.7>2.5>25% EQE (phosphorescent)

Note: HOMO/LUMO levels are crucial for matching with adjacent layers in an OLED for efficient charge injection. Triplet energy is critical for host materials to prevent energy loss from the phosphorescent dopant.

Visualizations

G cluster_0 Precursor cluster_1 Synthetic Pathways cluster_2 Material Classes A This compound B Suzuki-Miyaura Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Host Materials B->E G Emissive Materials B->G F Hole Transport Materials (HTMs) C->F D->G H H E->H OLED Devices F->H G->H

Caption: Synthetic utility of this compound.

G A Combine Reactants & Catalyst (this compound, Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃) B Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) A->B C Add Solvents (Toluene, Ethanol) B->C D Heat and Stir (80°C, 12-24h) C->D E Aqueous Work-up (Add H₂O, Extract with Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G Final Product (2-bromo-3-fluoro-1,1'-biphenyl) F->G

Caption: Workflow for Suzuki-Miyaura Coupling Protocol.

G A Combine Catalyst & Base (Pd₂(dba)₃, Xantphos, NaO tBu) B Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) A->B C Add Reactants & Solvent (this compound, Aniline, Toluene) B->C D Heat and Stir (100°C, 12-24h) C->D E Quench and Extract (Add aq. NH₄Cl, Extract with DCM) D->E F Purification (Column Chromatography) E->F G Final Product (N-(2-bromo-3-fluorophenyl)aniline) F->G

Caption: Workflow for Buchwald-Hartwig Amination Protocol.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, including benzofurans, indoles, and quinolines, utilizing 1-Bromo-2-fluoro-3-iodobenzene as a versatile starting material. The distinct reactivity of the three different halogen substituents on the benzene ring allows for selective and sequential functionalization, making it a valuable building block in organic synthesis and drug discovery.

Application Note 1: Synthesis of Substituted Benzofurans

Substituted benzofurans are prevalent scaffolds in numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities. The following protocol outlines a plausible palladium-catalyzed domino reaction for the synthesis of 2,3-disubstituted benzofurans from this compound. This proposed method is based on established methodologies for the synthesis of benzofurans from 1-bromo-2-iodobenzenes.[1] The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective initial coupling at the C3 position.

Proposed Reaction Pathway:

Benzofuran_Synthesis start This compound intermediate Palladium-Catalyzed C-C Coupling Intermediate start->intermediate Sonogashira or Heck-type Coupling (Selective at C-I) reagent1 β-Ketoester (e.g., Ethyl acetoacetate) reagent1->intermediate catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) catalyst->intermediate product 2-Methyl-3-ethoxycarbonyl- 4-bromo-5-fluorobenzofuran intermediate->product Intramolecular C-O Bond Formation (Cyclization)

Caption: Proposed synthesis of a substituted benzofuran from this compound.

Experimental Protocol:

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon (or other inert gas)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add ethyl acetoacetate (1.2 mmol) to the reaction mixture via syringe.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired benzofuran derivative.

Quantitative Data (Hypothetical):
Starting MaterialProductCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound2-Methyl-3-ethoxycarbonyl-4-bromo-5-fluorobenzofuran5Cs₂CO₃Toluene1102475

Application Note 2: Synthesis of Substituted Indoles

Indole scaffolds are cornerstones in medicinal chemistry, forming the core of many blockbuster drugs. The following protocol describes a potential pathway for the synthesis of substituted indoles from this compound via a Sonogashira coupling followed by a base-mediated cyclization. This approach leverages the high reactivity of the iodobenzene moiety for the initial C-C bond formation.

Proposed Reaction Pathway:

Indole_Synthesis start This compound intermediate1 Sonogashira Coupling Product start->intermediate1 Sonogashira Coupling reagent1 Terminal Alkyne (e.g., Phenylacetylene) reagent1->intermediate1 reagent2 Amine Source (e.g., NaN3 then reduction, or primary amine) intermediate2 Ortho-alkynyl aniline derivative reagent2->intermediate2 catalyst1 Pd/Cu Catalyst (e.g., Pd(PPh3)2Cl2, CuI) Base (e.g., Et3N) catalyst1->intermediate1 intermediate1->intermediate2 Nucleophilic Aromatic Substitution of Fluorine or reduction of nitro group product Substituted Indole intermediate2->product Base-mediated Cyclization catalyst2 Base (e.g., t-BuOK) catalyst2->product

Caption: Proposed multi-step synthesis of a substituted indole.

Experimental Protocol (Two-Step):

Step 1: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous triethylamine (5 mL) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Monitor by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-alkynyl intermediate.

Step 2: Cyclization to Indole

  • Method A (from an o-aminoalkyne): If the fluorine at the 2-position is substituted with an amino group (via nucleophilic aromatic substitution), dissolve the resulting o-alkynyl aniline (1.0 mmol) in anhydrous DMF (10 mL).

  • Add potassium tert-butoxide (1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the indole.

Quantitative Data (Hypothetical):
Reaction StepStarting MaterialProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
Sonogashira CouplingThis compound3-Alkynyl intermediatePd(PPh₃)₂Cl₂/CuIEt₃NRT1285
Cyclizationo-Aminoalkyne derivativeSubstituted Indolet-BuOKDMFRT480

Application Note 3: Synthesis of Substituted Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds with significant applications in antimalarial, antibacterial, and anticancer drug development. A plausible route to quinoline derivatives from this compound involves a Friedländer-type annulation of an appropriately substituted aniline derivative, which can be prepared from the starting material.

Proposed Reaction Pathway:

Quinoline_Synthesis start This compound intermediate1 2-Amino-3-bromo-4-iodobenzaldehyde (multi-step preparation) start->intermediate1 Functional Group Interconversion product Substituted Quinoline intermediate1->product Friedländer Annulation reagent1 Ketone with α-methylene group (e.g., Acetone) reagent1->product catalyst Acid or Base Catalyst (e.g., p-TsOH or KOH) catalyst->product

Caption: Proposed Friedländer synthesis of a substituted quinoline.

Experimental Protocol:

Note: This protocol assumes the prior synthesis of a 2-amino-3-bromo-4-iodobenzaldehyde derivative from this compound, which would involve multiple synthetic steps including introduction of an amino and a formyl group.

Materials:

  • 2-Amino-3-bromo-4-iodobenzaldehyde derivative

  • Ketone with an α-methylene group (e.g., acetone, acetophenone)

  • p-Toluenesulfonic acid (p-TsOH) or Potassium Hydroxide (KOH)

  • Ethanol or Toluene

Procedure (Acid-Catalyzed):

  • In a round-bottom flask, dissolve the 2-aminobenzaldehyde derivative (1.0 mmol) and the ketone (1.5 mmol) in toluene (15 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Fit the flask with a Dean-Stark apparatus to remove water.

  • Reflux the mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the quinoline product.

Quantitative Data (Hypothetical):
Starting MaterialProductCatalystSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromo-4-iodobenzaldehydeSubstituted Quinolinep-TsOHToluene1101870

Disclaimer: The experimental protocols and quantitative data provided are proposed based on established chemical principles and literature precedents for similar compounds. Actual reaction conditions and yields may vary and require optimization for the specific substrate this compound. These notes are intended for guidance and should be used by qualified researchers in a laboratory setting.

References

Application Notes and Protocols for the Synthesis of Liquid Crystals using 1-Bromo-2-fluoro-3-iodobenzene as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-bromo-2-fluoro-3-iodobenzene as a versatile precursor for the synthesis of fluorinated liquid crystals. The unique arrangement of three different halogen atoms on the benzene ring allows for regioselective cross-coupling reactions, enabling the precise construction of complex molecular architectures essential for advanced liquid crystal materials.

Introduction

Fluorinated liquid crystals are critical components in modern display technologies, including liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The incorporation of fluorine atoms into the molecular core can significantly enhance key properties such as dielectric anisotropy, birefringence, and viscosity. This compound is a strategic starting material for synthesizing these materials due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is the most reactive, followed by the carbon-bromine bond, allowing for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. This controlled approach is paramount in building the complex bi- and terphenyl cores typical of calamitic (rod-shaped) liquid crystals.

Principle of Regioselective Synthesis

The synthesis of liquid crystal molecules from this compound hinges on the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond, being weaker, undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the carbon-bromine bond. This allows for a selective reaction at the 3-position. The remaining bromine at the 1-position can then be used for a subsequent coupling reaction to further extend the molecular core, leading to the desired multi-ring structures.

Data Presentation

Table 1: Representative Quantitative Data for Regioselective Suzuki Coupling Reactions

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound4-cyanophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9012~85-95 (estimated)Adapted
23-Bromo-2'-fluoro-3'-iodo-biphenyl4-propylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane10016~80-90 (estimated)Adapted

Note: Data is representative and adapted from similar reactions. Actual yields may vary depending on specific substrate and reaction conditions.

Table 2: Physical Properties of a Hypothetical Liquid Crystal Derived from this compound

PropertyValue
Chemical Structure4-((2',3'-difluoro-[1,1'-biphenyl]-3-yl)oxy)butanenitrile (example)
Molecular Weight(Calculated)
Phase Transition TemperaturesCr -- (T₁ °C) --> N -- (T₂ °C) --> I
Dielectric Anisotropy (Δε)(Expected to be positive)
Birefringence (Δn)(Expected to be moderate to high)

Note: The values in this table are hypothetical and serve as a target for synthesis. The actual properties will depend on the specific side chains and terminal groups attached to the biphenyl core.

Experimental Protocols

The following are generalized protocols for the synthesis of a biphenyl core from this compound using a regioselective Suzuki coupling reaction. These should be considered as starting points and may require optimization.

Protocol 1: First Suzuki Coupling - Synthesis of 3-Aryl-1-bromo-2-fluorobenzene

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Second Suzuki Coupling - Synthesis of a Terphenyl Core

Materials:

  • 3-Aryl-1-bromo-2-fluorobenzene (from Protocol 1)

  • A different arylboronic acid (e.g., 4-propylphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-aryl-1-bromo-2-fluorobenzene (1.0 eq), the second arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (2 mol%).

  • Add degassed 1,4-dioxane and a small amount of water.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Workup and purify the product as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: First Suzuki Coupling cluster_protocol2 Protocol 2: Second Suzuki Coupling start1 1. Mix Reactants: This compound Arylboronic Acid 1 K₂CO₃ catalyst1 2. Add Catalyst: Pd(PPh₃)₄ start1->catalyst1 solvent1 3. Add Solvents: Toluene/EtOH/H₂O catalyst1->solvent1 reaction1 4. Heat to 90°C solvent1->reaction1 workup1 5. Workup & Purify reaction1->workup1 product1 Intermediate: 3-Aryl-1-bromo-2-fluorobenzene workup1->product1 start2 1. Mix Reactants: Intermediate Product Arylboronic Acid 2 Cs₂CO₃ product1->start2 Input for next step catalyst2 2. Add Catalyst: Pd(dppf)Cl₂ start2->catalyst2 solvent2 3. Add Solvent: 1,4-Dioxane/H₂O catalyst2->solvent2 reaction2 4. Heat to 100°C solvent2->reaction2 workup2 5. Workup & Purify reaction2->workup2 product2 Final Product: Terphenyl Liquid Crystal Core workup2->product2

Caption: Sequential Suzuki coupling workflow for liquid crystal synthesis.

signaling_pathway cluster_catalytic_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂(R²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Liquid Crystal Core) reductive_elimination->product reagents1 This compound (R¹-I) reagents1->oxidative_addition reagents2 Arylboronic Acid (R²-B(OH)₂) reagents2->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Polyhalogenated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving polyhalogenated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My Suzuki coupling reaction with a polyhalogenated aromatic is not proceeding, or the conversion is very low. What are the possible causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki coupling with polyhalogenated aromatics can stem from several factors, primarily related to the reactivity of the C-X bond and the efficiency of the catalytic cycle.

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) active catalyst may not be generating efficiently from the precatalyst.

    • Solution: Ensure your palladium source and ligands are of high quality. Consider using a precatalyst that readily forms the active Pd(0) species.[1] Some highly active catalyst systems include combinations of palladium acetate with bulky, electron-rich phosphine ligands like o-(dicyclohexylphosphino)biphenyl or o-(di-tert-butylphosphino)biphenyl.[2]

  • Slow Oxidative Addition: This is a common issue, especially with less reactive aryl chlorides due to the strong C-Cl bond.[3][4]

    • Solution 1: Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur.[1]

    • Solution 2: Change Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of the active monoligated palladium species, which accelerates oxidative addition.[5]

  • Poor Boronic Acid/Ester Quality: The boronic acid or ester may have degraded or be of low purity.

    • Solution: Use freshly purchased or recrystallized boronic acid. Alternatively, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial and can significantly impact reaction efficiency.

    • Solution: Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] The base's role is to activate the boronic acid for transmetalation.[6] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1] In some cases, the addition of water can be beneficial.[7]

Issue 2: Poor Selectivity (Mono- vs. Poly-coupling)

Question: I am trying to perform a selective mono-coupling on my dihalogenated aromatic, but I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?

Answer:

Achieving selective mono-arylation on a polyhalogenated substrate can be challenging due to the similar reactivity of the halogen sites.[8][9] Selectivity is influenced by the nature of the halogens, electronic and steric effects, and reaction conditions.

Factors Influencing Selectivity and How to Control Them:

  • Different Halogens: If your substrate has different halogens (e.g., bromo and chloro), the reaction will preferentially occur at the more reactive C-X bond. The general reactivity trend is C-I > C-Br > C-OTf > C-Cl.[8]

  • Identical Halogens: For substrates with identical halogens, selectivity is governed by more subtle electronic and steric factors.[10]

    • Electronic Effects: Electron-withdrawing groups on the aromatic ring can activate adjacent C-X bonds towards oxidative addition.[8]

    • Steric Hindrance: A sterically hindered position will be less reactive. You can leverage this to selectively couple at a less hindered site.

  • Reaction Conditions:

    • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid to favor mono-coupling.

    • Temperature and Time: Lowering the reaction temperature and time can sometimes favor the formation of the mono-coupled product. More forcing conditions (higher temperatures) are often required for the second coupling.[8]

    • Ligand Choice: The choice of ligand can influence selectivity. Bulky ligands can sometimes lead to over-functionalization.[11] Experimenting with different ligands is recommended. Small coordinating additives like DMSO can sometimes suppress over-functionalization.[11]

Issue 3: Dehalogenation Side Reaction

Question: I am observing a significant amount of dehalogenated byproduct in my reaction mixture. What causes this and how can I prevent it?

Answer:

Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom.[1] This is often caused by the formation of a palladium-hydride (Pd-H) species.

Causes of Dehalogenation and Prevention Strategies:

  • Source of Hydride: The Pd-H species can form from the base, solvent (e.g., alcohols), or trace amounts of water.[1]

    • Solution: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, use it in a mixed solvent system at a lower concentration.[1] Ensure reagents and solvents are dry if anhydrous conditions are intended.

  • Base: Some bases are more prone to promoting dehalogenation.

    • Solution: Try switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄.[1] Avoid strong alkoxide bases if possible.[1]

  • Substrate Reactivity: Electron-deficient aryl halides and N-heterocyclic halides are more susceptible to dehalogenation.[1] For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density and influence the reaction outcome.

    • Solution: Protecting the N-H group on a heterocycle can sometimes suppress dehalogenation.[12]

  • Slow Reaction Kinetics: If the desired coupling reaction is sluggish, side reactions like dehalogenation become more prevalent.

    • Solution: Optimize the reaction for faster conversion by using a more active catalyst system or increasing the temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of halogens in Suzuki coupling?

A1: The general reactivity order for the oxidative addition step in Suzuki coupling is C-I > C-Br > C-Cl > C-F.[8] This is due to the decreasing bond dissociation energies of the carbon-halogen bonds. This difference in reactivity can be exploited for selective cross-coupling on polyhalogenated aromatics with different halogens.[8]

Q2: How do I choose the right palladium catalyst and ligand for my polyhalogenated substrate?

A2: The choice of catalyst and ligand is critical. For less reactive aryl chlorides, highly active catalyst systems are often required. These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like XPhos, SPhos, or others like P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.[1][13][14] These ligands facilitate the oxidative addition step, which is often rate-limiting.[5]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[6] It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group from the boron atom to the palladium center.[6][15] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly affect the reaction outcome and should be optimized for each specific substrate.

Q4: Can I run Suzuki couplings on polyhalogenated aromatics under aqueous conditions?

A4: Yes, Suzuki couplings can often be performed in aqueous solvent mixtures, for instance, dioxane/water or THF/water.[7][16] The presence of water can sometimes be beneficial for the reaction. However, excessive water can lead to dehalogenation side reactions.[1] The optimal water ratio should be determined experimentally.

Q5: My polyhalogenated starting material is a heteroaromatic compound. Are there any special considerations?

A5: Yes, heteroaromatic halides can present unique challenges. The heteroatom (e.g., nitrogen in pyridine) can coordinate to the palladium catalyst and inhibit its activity.[3][4] Additionally, some heteroaromatic systems are more prone to dehalogenation.[1] Careful selection of ligands and reaction conditions is particularly important for these substrates. In some cases, N-H protection might be necessary to prevent side reactions.[12]

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of a Dichloroaromatic Compound

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • Dichloroaromatic substrate (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the dichloroaromatic substrate, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the reaction vial.

  • Add the remaining 1,4-dioxane and water to the reaction vial.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2,5-Dichloropyrazine

This protocol is adapted for microwave synthesis, which can often reduce reaction times.[16]

Materials:

  • 2,5-Dichloropyrazine (0.5 mmol)

  • Arylboronic acid (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 mmol, 3 mol%)

  • 1,4-Dioxane (4 mL)

  • Deionized water (2 mL)

Procedure:

  • In a microwave synthesis vial, combine 2,5-dichloropyrazine, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).[16]

  • Add 1,4-dioxane and deionized water.[16]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.[16]

  • After cooling, proceed with a standard aqueous work-up and purification by flash column chromatography.[16]

Data Presentation

Table 1: Influence of Reaction Parameters on the Suzuki Coupling of 2,6-Dichloropyridine with Heptyl Pinacol Boronic Ester [5]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
1Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2.3)Dioxane/H₂O (4:1)10024-94
2Pd₂(dba)₃ (1)FcPPh₂ (12)K₃PO₄ (3.0)Dioxane/H₂O100486 (isolated after TFA)Not Detected
3Pd(OAc)₂ (1)Ad₂PⁿBu (3)K₃PO₄ (2.3)Dioxane/H₂O (4:1)100242910
4Pd(OAc)₂ (1)Ad₂PⁿBu (3)NaOᵗBu (2.3)Dioxane/H₂O (4:1)100241613

Ad₂PⁿBu = Di(1-adamantyl)-n-butylphosphine; FcPPh₂ = 1,1'-Bis(diphenylphosphino)ferrocene

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oa_ts Oxidative Addition pd0->oa_ts pd_intermediate Ar-Pd(II)L2-X oa_ts->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_boronate Ar-Pd(II)L2-R transmetalation->pd_aryl_boronate re Reductive Elimination pd_aryl_boronate->re re->pd0 regenerates product Ar-R (Product) re->product arx Ar-X (Aryl Halide) arx->oa_ts boronic_acid R-B(OH)2 (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Problem with Suzuki Coupling check_conversion Low/No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No optimize_catalyst Optimize Catalyst/Ligand check_conversion->optimize_catalyst Yes check_side_reactions Side Reactions? check_selectivity->check_side_reactions No adjust_stoichiometry Adjust Stoichiometry (Boronic Acid) check_selectivity->adjust_stoichiometry Yes dehalogenation Dehalogenation? check_side_reactions->dehalogenation Yes success Successful Reaction check_side_reactions->success No increase_temp Increase Temperature optimize_catalyst->increase_temp check_reagents Check Reagent Quality increase_temp->check_reagents check_reagents->success optimize_temp_time Lower Temp/Time adjust_stoichiometry->optimize_temp_time screen_ligands Screen Ligands optimize_temp_time->screen_ligands screen_ligands->success change_base_solvent Change Base/Solvent (Aprotic) dehalogenation->change_base_solvent Yes protect_group Protect Heteroatom (if applicable) change_base_solvent->protect_group protect_group->success

References

Technical Support Center: Sonogashira Coupling of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 1-Bromo-2-fluoro-3-iodobenzene. The information is designed to help you navigate potential challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in the Sonogashira coupling of this compound?

A1: The Sonogashira coupling reaction with this compound is highly selective for the carbon-iodine bond. The established reactivity order for aryl halides in this reaction is I > Br > Cl > F.[1][2] Therefore, the terminal alkyne will preferentially couple at the C-I bond.

Q2: What is the most common side reaction, and how can I minimize it?

A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser or Glaser-Hay coupling, which results in the formation of a symmetrical 1,3-diyne.[3][4] This side reaction is primarily promoted by the presence of the copper(I) co-catalyst and oxygen. To minimize homocoupling, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and to thoroughly degas all solvents and reagents.[5] Alternatively, employing copper-free Sonogashira protocols can effectively eliminate this side reaction.[6][7][8][9][10]

Q3: Can the fluorine substituent interfere with the reaction?

A3: While the carbon-fluorine bond is generally unreactive under typical Sonogashira conditions, there are instances in palladium-catalyzed cross-coupling reactions where C-F bond activation or hydrodefluorination can occur, particularly with electron-rich fluoroarenes. However, this is less common for the Sonogashira reaction compared to other cross-coupling reactions. It is important to monitor for any unexpected byproducts that may arise from the fluorine substituent's presence.

Q4: What are the key parameters to consider for optimizing the reaction?

A4: The key parameters for optimization include the choice of palladium catalyst and phosphine ligand, the copper source (if used), the base, the solvent, and the reaction temperature. The selection of a bulky and electron-rich phosphine ligand can often improve catalytic activity.[1][11] The base and solvent system also plays a critical role and should be chosen to ensure solubility of all components and to facilitate the catalytic cycle.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture. - For challenging substrates, consider more active and specialized phosphine ligands such as XPhos or SPhos.[11]
Insufficiently Degassed Reagents/Solvents - Ensure all solvents and liquid reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. - Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).
Inappropriate Reaction Temperature - While many Sonogashira reactions proceed at room temperature, less reactive substrates may require heating. Incrementally increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress.[12]
Poor Choice of Base or Solvent - Ensure the base is strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. Common bases include triethylamine, diisopropylamine, and potassium carbonate. - The solvent must be anhydrous and capable of dissolving all reactants. Common choices include THF, DMF, and acetonitrile.[13]
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Troubleshooting Steps
Presence of Oxygen - Rigorously exclude oxygen from the reaction system. Use Schlenk techniques or a glovebox for reaction setup.[5]
Copper(I) Co-catalyst - Switch to a copper-free Sonogashira protocol.[6][7][8][9][10] This is the most effective method to prevent Glaser coupling. - If using a copper co-catalyst, use the minimum effective amount of high-purity CuI.
High Concentration of Terminal Alkyne - Consider slow addition of the terminal alkyne to the reaction mixture to maintain a low instantaneous concentration.
Problem 3: Formation of Dehalogenated Byproducts
Possible Cause Troubleshooting Steps
Proto-dehalogenation (Replacement of Halogen with Hydrogen) - This can occur in the presence of a hydrogen source (e.g., trace water or the amine base/solvent). Ensure all reagents and solvents are strictly anhydrous. - The choice of phosphine ligand can sometimes influence the extent of this side reaction.[3]
Reductive Homocoupling of the Aryl Halide - This side reaction can sometimes be minimized by adjusting the catalyst system and reaction conditions.

Experimental Protocols

Below are representative experimental protocols for standard and copper-free Sonogashira coupling reactions. These should be adapted and optimized for your specific alkyne and experimental setup.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous and degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe.

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Base and Solvent Addition: Add a suitable base (e.g., Cs₂CO₃, 2.0 mmol) and anhydrous, degassed solvent (e.g., dioxane or toluene, 10 mL).

  • Reaction Execution: Stir the mixture at room temperature for a short period, then heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Summary

The following table summarizes expected outcomes and potential side products based on literature for similar systems. Actual yields will vary depending on the specific alkyne and reaction conditions.

Reaction Type Aryl Halide Expected Major Product Potential Side Products Typical Yield Range (%)
Selective Mono-coupling This compound1-Bromo-2-fluoro-3-(alkynyl)benzeneAlkyne Homocoupling, Dehalogenation (Iodo to H)70-95
Potential Di-coupling (harsher conditions) This compound1,3-Di(alkynyl)-2-fluorobenzeneAlkyne Homocoupling, DehalogenationVariable, generally lower than mono-coupling

Visualizations

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex->transmetalation pd_alkynyl_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation alkyne_activation Alkyne Activation alkyne_activation->cu_acetylide terminal_alkyne H-C≡CR terminal_alkyne->alkyne_activation base Base base->alkyne_activation cuX CuX cuX->alkyne_activation

Caption: The catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Catalyst, Solvents, Base) start->check_reagents check_setup Verify Inert Atmosphere (Degassing, Argon/Nitrogen) check_reagents->check_setup Reagents OK success Improved Yield check_reagents->success Replaced faulty reagent optimize_temp Optimize Reaction Temperature check_setup->optimize_temp Setup OK check_setup->success Improved inertness optimize_catalyst Screen Catalyst System (Ligand, Pd Source) optimize_temp->optimize_catalyst No Improvement optimize_temp->success Improvement optimize_base_solvent Screen Base and Solvent optimize_catalyst->optimize_base_solvent No Improvement optimize_catalyst->success Improvement optimize_base_solvent->success Improvement

Caption: A logical workflow for troubleshooting low-yielding Sonogashira coupling reactions.

Potential Side Reactions

Side_Reactions cluster_side_reactions Potential Side Reactions main_reaction Desired Sonogashira Coupling (Ar-I + H-C≡CR -> Ar-C≡CR) glaser Glaser Homocoupling (2 H-C≡CR -> R-C≡C-C≡C-R) dehalogenation Dehalogenation (Ar-I -> Ar-H) aryl_homocoupling Aryl Homocoupling (2 Ar-I -> Ar-Ar)

Caption: Overview of the desired reaction and common side reactions in Sonogashira coupling.

References

Technical Support Center: Grignard Reagent Formation from Fluorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the challenging formation of Grignard reagents from fluorinated aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to form a Grignard reagent from a fluorinated aryl halide?

The primary challenge lies in the exceptional strength of the carbon-fluorine (C-F) bond. Compared to other carbon-halogen bonds, the C-F bond has a significantly higher dissociation energy, making it difficult to break and insert magnesium.[1] This high activation energy means that standard Grignard formation conditions are often ineffective.[1]

Q2: What are the most common side reactions observed during the attempted formation of fluoroaryl Grignard reagents?

The most prevalent side reaction is Wurtz-type homocoupling, where two aryl halide molecules react to form a biaryl compound.[2][3][4] This is often promoted by the same conditions required to activate the C-F bond. Other potential side reactions include reaction with the solvent if it is not perfectly anhydrous, and decomposition of the Grignard reagent once formed, especially at elevated temperatures.

Q3: Can I use standard magnesium turnings for this reaction?

Standard magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating.[5][6] For the formation of Grignard reagents from challenging substrates like fluorinated aryl halides, it is crucial to use highly activated magnesium.

Q4: What is "Rieke Magnesium" and why is it recommended?

Rieke Magnesium is a highly reactive form of magnesium powder with a large surface area, prepared by reducing a magnesium salt (e.g., MgCl₂) with an alkali metal like lithium or potassium.[5][6] This increased reactivity is often necessary to overcome the high activation energy of C-F bond cleavage.

Q5: Are there any alternatives to using highly activated magnesium?

Yes, several chemical activation methods can be employed with standard magnesium turnings. These include the use of initiators like iodine, 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAL).[6][7] These substances react with the magnesium surface to remove the oxide layer and create a more reactive surface.

Troubleshooting Guide

Problem 1: My Grignard reaction with a fluorinated aryl halide does not initiate.

Possible CauseSuggested Solution
Inactive Magnesium Surface The magnesium surface is likely passivated with a layer of magnesium oxide.[5][6] Activate the magnesium using one of the methods described in the protocols below (e.g., iodine, 1,2-dibromoethane, or prepare Rieke Magnesium).[6][7] Physically crushing the magnesium turnings with a glass rod under an inert atmosphere can also expose a fresh, reactive surface.
Wet Glassware or Solvent Grignard reagents are extremely sensitive to moisture.[8] Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether).
Poor Quality Aryl Halide Ensure the fluorinated aryl halide is pure and free from protic impurities.
Insufficient Activation The chosen activation method may not be sufficient for the specific substrate. Consider using a more potent method, such as preparing Rieke Magnesium.

Problem 2: The yield of my fluoroaryl Grignard reagent is very low.

Possible CauseSuggested Solution
Wurtz-type Homocoupling This is a major side reaction.[2][3][4] To minimize it, maintain a low concentration of the aryl halide by adding it slowly to the magnesium suspension. Lowering the reaction temperature can also help, although this may further hinder initiation.
Decomposition of the Grignard Reagent Fluoroaryl Grignard reagents can be unstable, especially at higher temperatures. Once the reaction has initiated, maintain a gentle reflux or a lower temperature if possible. Use the prepared Grignard reagent immediately in the subsequent reaction.
Incomplete Reaction The reaction may not have gone to completion. Ensure sufficient reaction time and that the magnesium has been consumed. Titration of an aliquot of the Grignard solution can determine its concentration.
Reaction with Solvent Although ether solvents are relatively inert, prolonged reflux in THF can lead to side reactions. If possible, conduct the reaction at a lower temperature.

Problem 3: The reaction mixture turns dark brown or black.

Possible CauseSuggested Solution
Formation of Finely Divided Metal Side reactions, such as Wurtz coupling, can produce finely divided metal particles that cause the solution to darken.[8] This is often an indication of undesired side reactions.
Impurities Impurities in the magnesium or the aryl halide can catalyze decomposition and lead to discoloration.[8]
Decomposition The Grignard reagent itself may be decomposing.

Quantitative Data Summary

The yield of fluoroaryl Grignard reagents is highly dependent on the substrate, reaction conditions, and the method of magnesium activation. Below is a summary of representative data.

Table 1: Comparison of Magnesium Activation Methods for Grignard Formation

Activation MethodPrincipleAdvantagesDisadvantagesTypical Yields
Iodine Reacts with Mg to form MgI₂, which helps to disrupt the MgO layer.Simple to implement.Can sometimes promote Wurtz coupling.[3]Moderate
1,2-Dibromoethane Forms bromoethylmagnesium bromide, which then eliminates ethene, cleaning the Mg surface.[6][9]Effective and the progress can be monitored by the evolution of ethene gas.Introduces another halide to the reaction.Moderate to Good
Rieke Magnesium Highly active Mg powder with a large surface area.[5][6]Very effective for unreactive halides like aryl fluorides.[1]Requires a separate preparation step.Good to Excellent
DIBAH Reduces the MgO layer and dries the solvent.Can allow for initiation at lower temperatures.[7]Introduces an aluminum reagent.Good

Yields are qualitative and highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Grignard Formation using Iodine Activation

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is visible and then subsides.[10][11] Allow the flask to cool to room temperature.

  • Reaction Initiation: Add a small portion of the fluorinated aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF via the dropping funnel.

  • Reaction Progression: Once the reaction initiates (observed by bubbling and a color change), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Usage: The resulting Grignard solution should be used immediately for the subsequent reaction.

Protocol 2: Preparation of Rieke Magnesium (Highly Active Magnesium)

Caution: This procedure involves reactive alkali metals and should be performed with extreme care under an inert atmosphere.

  • Setup: In a flame-dried, three-necked flask under an argon atmosphere, place anhydrous magnesium chloride (MgCl₂) (1.0 equivalent) and freshly cut lithium metal (2.0 equivalents).

  • Reaction: Add anhydrous THF to the flask and stir the suspension vigorously at room temperature. The reaction is typically complete in 2-4 hours, resulting in a fine black powder of active magnesium.

  • Usage: The resulting slurry of Rieke magnesium can be used directly for the formation of the Grignard reagent by the slow addition of the fluorinated aryl halide in THF.

Visualizations

Grignard_Formation_Challenges Challenges in Fluoroaryl Grignard Formation cluster_input cluster_output A Fluorinated Aryl Halide (Ar-F) C High C-F Bond Strength A->C possesses E Wurtz Homocoupling (Ar-Ar) A->E leads to G Activation Required B Magnesium (Mg) F Inactive MgO Layer on Mg Surface B->F is coated with D Grignard Formation (Ar-MgF) C->D hinders H Desired Product D->H yields I Side Product E->I yields F->D prevents G->D enables G->E can promote Troubleshooting_Workflow Troubleshooting Workflow for Failed Grignard Initiation start Reaction Fails to Initiate q1 Is glassware perfectly dry? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Magnesium activated? a1_yes->q2 sol1 Flame-dry all glassware and use anhydrous solvent. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is reaction temperature appropriate for initiation? a2_yes->q3 sol2 Activate Mg with Iodine, 1,2-dibromoethane, or prepare Rieke Mg. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_fail Consult further literature for specific substrate. end_success Reaction Initiates a3_yes->end_success sol3 Gently warm to initiate, but avoid excessive heat. a3_no->sol3 sol3->q3

References

Technical Support Center: Selective Lithiation of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective lithiation of 1-bromo-2-fluoro-3-iodobenzene. Our aim is to facilitate the successful and selective generation of the desired organolithium intermediate for subsequent functionalization.

Troubleshooting Guide

Low yield or lack of selectivity in the lithiation of this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common experimental issues.

Diagram: Troubleshooting Workflow for Selective Lithiation

TroubleshootingWorkflow start Low Yield or Poor Selectivity check_reagents Verify Reagent Quality and Handling start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions analyze_side_products Identify Side Products start->analyze_side_products protocol_adherence Review Experimental Protocol start->protocol_adherence tBuLi_fresh Use freshly titrated n-BuLi or t-BuLi check_reagents->tBuLi_fresh solvent_dry Ensure anhydrous solvents (THF, ether) check_reagents->solvent_dry substrate_pure Confirm purity of this compound check_reagents->substrate_pure temp_control Lower the temperature (-78°C to -100°C) check_conditions->temp_control addition_rate Slow, dropwise addition of organolithium check_conditions->addition_rate solvent_choice Consider solvent effects (THF vs. ether) check_conditions->solvent_choice quenching_protocol Ensure rapid and efficient quenching at low temperature check_conditions->quenching_protocol gcms_nmr Analyze crude reaction mixture by GC-MS and NMR analyze_side_products->gcms_nmr inert_atmosphere Strict adherence to inert atmosphere (N2 or Ar) protocol_adherence->inert_atmosphere glassware_prep Properly dried glassware protocol_adherence->glassware_prep benzyne_formation Check for evidence of benzyne formation (e.g., trapped adducts) gcms_nmr->benzyne_formation Br_Li_exchange Look for products from bromine-lithium exchange gcms_nmr->Br_Li_exchange

Caption: Troubleshooting decision tree for improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the lithiation of this compound?

A1: The expected major product is the result of selective iodine-lithium exchange. The reactivity of halogens in lithium-halogen exchange reactions follows the order I > Br > Cl > F. Therefore, the organolithium reagent will preferentially react with the most labile halogen, which is iodine. This will generate 1-bromo-2-fluoro-3-lithiobenzene as the primary intermediate.

Q2: Which organolithium reagent should I use, n-BuLi or t-BuLi?

A2: Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) can be effective. n-BuLi is the most commonly used reagent for this type of transformation. t-BuLi is a stronger base and can sometimes lead to side reactions, but it can also be more effective in difficult cases. The choice may depend on the subsequent electrophile and the overall reaction design. For initial attempts, n-BuLi is recommended.

ReagentTypical ConditionsExpected Selectivity (I vs. Br exchange)
n-BuLiTHF or Et₂O, -78 °C to -100 °CHigh
t-BuLiTHF or Et₂O, -78 °C to -100 °CHigh, but potential for more side reactions

Q3: How does temperature affect the selectivity of the lithiation?

A3: Lower temperatures are crucial for achieving high selectivity. Lithium-halogen exchange is a very fast reaction, even at low temperatures. Conducting the reaction at -78 °C or, ideally, at -100 °C minimizes side reactions such as bromine-lithium exchange or benzyne formation. At higher temperatures, the kinetic selectivity for iodine-lithium exchange may decrease.

TemperatureExpected Outcome
-100 °COptimal for high I/Br selectivity
-78 °CGenerally good selectivity
> -60 °CIncreased risk of side reactions and loss of selectivity

Q4: What is the best solvent for this reaction?

A4: Anhydrous tetrahydrofuran (THF) is the most common and generally recommended solvent. It effectively solvates the organolithium species, promoting the desired reactivity. Diethyl ether (Et₂O) can also be used; reactions in ether are often slower, which can sometimes be advantageous for selectivity. The choice of solvent can also influence the stability of the resulting aryllithium species.

SolventKey Characteristics
Tetrahydrofuran (THF)Good solvating properties, faster reaction rates.
Diethyl Ether (Et₂O)Slower reaction rates, may enhance selectivity in some cases.

Q5: What are the potential side reactions?

A5: The primary side reaction of concern is the competing bromine-lithium exchange, which would lead to the formation of 1-fluoro-2-iodo-3-lithiobenzene. Another potential side reaction is the formation of a benzyne intermediate (2-bromo-3-fluorobenzyne) through elimination of LiI from the desired organolithium species, especially if the reaction temperature is allowed to rise. This benzyne can then be trapped by nucleophiles or dimerize.

Diagram: Reaction Pathways

ReactionPathways start This compound + R-Li desired_intermediate 1-Bromo-2-fluoro-3-lithiobenzene start->desired_intermediate I-Li Exchange (Major) undesired_intermediate 1-Fluoro-2-iodo-3-lithiobenzene start->undesired_intermediate Br-Li Exchange (Minor) desired_product Desired Functionalized Product desired_intermediate->desired_product + Electrophile benzyne 2-Bromo-3-fluorobenzyne desired_intermediate->benzyne Elimination (side reaction) undesired_product Undesired Isomeric Product undesired_intermediate->undesired_product + Electrophile benzyne_products Benzyne-derived Products benzyne->benzyne_products

Caption: Desired and potential side reaction pathways.

Experimental Protocols

This section provides a detailed methodology for the selective iodine-lithium exchange of this compound, based on established procedures for similar substrates.

Diagram: Experimental Workflow

ExperimentalWorkflow setup Reaction Setup under Inert Atmosphere dissolve Dissolve this compound in Anhydrous THF setup->dissolve cool Cool to -78 °C to -100 °C dissolve->cool add_buli Slowly add n-BuLi cool->add_buli stir Stir for 30-60 min add_buli->stir add_electrophile Add Electrophile stir->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench Reaction warm->quench extract Workup and Extraction quench->extract purify Purification extract->purify

Caption: Step-by-step experimental workflow.

Detailed Methodology

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile of choice

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (to a concentration of approximately 0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. For optimal selectivity, cooling to -100 °C with a liquid nitrogen/ethanol bath is recommended.

  • Lithiation: Slowly add a solution of n-butyllithium (1.05-1.1 eq) in hexanes dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at the low temperature for 30-60 minutes. The formation of the aryllithium species is typically rapid.

  • Electrophilic Quench: Add the desired electrophile (1.0-1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the low temperature.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete as monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup and Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or other appropriate methods.

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified individuals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for the safe handling of all materials and for the verification of all experimental procedures.

Technical Support Center: Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing byproducts in the Buchwald-Hartwig amination of 1-Bromo-2-fluoro-3-iodobenzene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during this selective amination reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Buchwald-Hartwig amination of this compound, focusing on achieving high selectivity for the carbon-iodine (C-I) bond and minimizing byproduct formation.

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst.- Use a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species. - Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation.
2. Poor Ligand Choice: The phosphine ligand is not suitable for the specific substrate and amine.- For selective C-I amination, bulky electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often effective. - Screen a variety of ligands to find the optimal one for your specific amine.
3. Inappropriate Base: The base is not strong enough to deprotonate the amine or the palladium-amine complex.- Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. - Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective and may offer better functional group tolerance.[1]
Reaction at the C-Br bond instead of or in addition to the C-I bond 1. High Reaction Temperature or Prolonged Reaction Time: The higher reactivity of the C-I bond is kinetic. Given enough energy or time, the C-Br bond will also react.- Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction progress closely. - Optimize the reaction time to maximize the yield of the desired product before significant C-Br amination occurs.
2. Inappropriate Ligand: The ligand may not provide sufficient steric bulk to differentiate between the iodo and bromo positions effectively.- Employ bulky biaryl phosphine ligands that can enhance selectivity.
Significant formation of dehalogenated byproducts (hydrodehalogenation) 1. Presence of Water or Protic Impurities: These can act as a proton source for the hydrodehalogenation side reaction.- Use anhydrous solvents and reagents. - Ensure the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
2. Unsuitable Base: Some bases can promote the formation of palladium hydride species, which are responsible for hydrodehalogenation.- Weaker bases such as K₃PO₄ may suppress this side reaction compared to stronger bases like NaOtBu.
Formation of homo-coupled byproducts (biaryls) 1. Oxidative addition of two aryl halides to the palladium center. - Lowering the catalyst loading can sometimes reduce the rate of homo-coupling. - Ensure slow addition of the aryl halide to the reaction mixture if practical.
Poor reproducibility 1. Inconsistent Reagent Quality: Purity of the substrate, amine, ligand, and palladium source can vary.- Use high-purity reagents. - Purify reagents if necessary.
2. Inconsistent Reaction Setup: Variations in inert atmosphere, stirring rate, and temperature control.- Maintain a consistent and rigorous experimental setup. - Ensure efficient stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in this compound in a Buchwald-Hartwig amination?

A1: The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] Therefore, the carbon-iodine bond is the most reactive site and will undergo amination preferentially under carefully controlled conditions.

Q2: How does the ortho-fluoro substituent affect the reaction?

A2: The fluorine atom at the ortho position to the bromine is electron-withdrawing, which can influence the electronic properties of the aromatic ring. This can potentially make the C-Br bond more susceptible to oxidative addition. However, the primary factor driving selectivity is the inherent reactivity difference between the C-I and C-Br bonds. Careful optimization of reaction conditions is crucial to exploit this difference and achieve selective C-I amination.

Q3: What are the most common byproducts to look out for?

A3: The most common byproducts in the Buchwald-Hartwig amination of polyhalogenated arenes are:

  • Di-aminated product: Amination at both the iodo and bromo positions.

  • Hydrodehalogenation products: Replacement of the iodine or bromine atom with a hydrogen atom.[3]

  • Homo-coupled products: Formation of biaryls from the starting material.

  • Products from reaction at the C-Br bond.

Q4: Which ligands are generally recommended for achieving high selectivity?

A4: Bulky, electron-rich biaryl phosphine ligands are generally recommended for promoting reductive elimination and achieving high selectivity. Commonly used ligands include XPhos, SPhos, and RuPhos. The choice of ligand can be substrate and amine dependent, so screening may be necessary to identify the optimal ligand for a specific transformation.

Q5: What is the role of the base in this reaction, and which one should I choose?

A5: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are frequently used. However, for substrates with sensitive functional groups or to minimize side reactions like hydrodehalogenation, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[1]

Experimental Protocols

General Procedure for Selective Buchwald-Hartwig Amination of this compound:

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Pd(II) salt)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (e.g., 1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.1-1.5 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: These are general guidelines, and the optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) must be determined empirically for each specific amine.

Data Presentation

The following tables provide a summary of typical reaction conditions and potential outcomes based on analogous reactions of polyhalogenated benzenes. This data should be used as a starting point for optimization.

Table 1: Influence of Reaction Parameters on Selectivity and Yield

ParameterVariationExpected Outcome on Selectivity (C-I vs. C-Br)Expected Impact on Yield
Ligand Bulky Biaryl Phosphines (e.g., XPhos) vs. Less Bulky LigandsHigher selectivity with bulky ligandsCan significantly improve yield
Base Strong (NaOtBu) vs. Weaker (K₃PO₄)Weaker bases may improve selectivity by reducing the rate of C-Br aminationYield may be lower with weaker bases, requiring longer reaction times
Temperature 80 °C vs. 110 °CHigher temperatures can decrease selectivityHigher temperatures generally increase reaction rate but may also increase byproduct formation
Solvent Toluene vs. DioxaneSolvent effects can be subtle but may influence catalyst solubility and activityDioxane is often a good solvent for Buchwald-Hartwig reactions

Table 2: Troubleshooting Common Byproducts with Quantitative Estimates (Hypothetical)

ByproductTypical % (unoptimized)Potential CauseRecommended Action to MinimizeTarget % (optimized)
Di-aminated Product5-20%High temperature, long reaction timeLower temperature, monitor reaction closely< 2%
Hydrodeiodination2-10%Protic impurities, unsuitable baseUse anhydrous conditions, switch to a weaker base< 1%
Hydrodebromination1-5%Protic impurities, unsuitable baseUse anhydrous conditions, switch to a weaker base< 1%
Homo-coupled Product< 5%High catalyst loadingOptimize catalyst loading< 1%

Note: The quantitative data in Table 2 is hypothetical and intended to illustrate potential trends. Actual percentages will vary depending on the specific reaction conditions.

Visualizations

The following diagrams illustrate key concepts in the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Base Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR2 Ar-I Ar-I R2NH R2NH Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Initial Reaction Setup analysis Analyze Reaction Outcome (GC-MS, LC-MS, NMR) start->analysis low_conversion Low Conversion? analysis->low_conversion success Successful Reaction analysis->success Desired Outcome poor_selectivity Poor Selectivity? low_conversion->poor_selectivity No optimize_catalyst Optimize Catalyst/Ligand/Base low_conversion->optimize_catalyst Yes byproducts Byproducts? poor_selectivity->byproducts No optimize_temp_time Optimize Temp/Time poor_selectivity->optimize_temp_time Yes purify_reagents Purify Reagents/Dry Solvents byproducts->purify_reagents Yes byproducts->success No optimize_catalyst->analysis optimize_temp_time->analysis purify_reagents->analysis

References

Technical Support Center: Purification of 1-Bromo-2-fluoro-3-iodobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of products from chemical reactions involving 1-bromo-2-fluoro-3-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions with this compound?

A1: Given the multiple halogen substituents, common impurities often include:

  • Unreacted Starting Material: Due to incomplete reactions.

  • Regioisomers: Products formed from reaction at an unintended halogen site (e.g., reaction at the bromine instead of the iodine in a selective cross-coupling).

  • Homocoupling Products: Byproducts from the coupling of the reaction partner with itself.

  • Catalyst Residues: Residual metals, particularly palladium, from cross-coupling reactions can contaminate the final product.[1][2]

  • Dehalogenated Byproducts: Loss of a halogen atom without the desired substitution.

Q2: I'm having trouble separating my product from the starting material or regioisomers by column chromatography. What can I do?

A2: Separating compounds with similar polarities, such as halogenated aromatic isomers, can be challenging.[3][4] Consider the following strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A small change in the solvent mixture can significantly alter selectivity. Sometimes, a three-solvent system can improve separation.

    • Stationary Phase: If silica gel is ineffective, try alternative stationary phases like alumina (acidic, basic, or neutral) or Florisil.[5] For certain isomers, specialized columns (e.g., PFP or Phenyl-Hexyl) for HPLC can offer better separation due to different pi-pi interactions.[4][6]

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities. Careful solvent selection is key.

  • Preparative HPLC/TLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) can provide higher resolution.[7][8]

  • Chemical Derivatization: In some cases, you can temporarily protect a functional group on your desired product, which alters its polarity, allowing for easier separation. The protecting group is then removed in a subsequent step.[8]

Q3: My final product is discolored, likely due to palladium catalyst contamination. How can I remove it?

A3: Residual palladium is a common issue in cross-coupling chemistry.[1][9] Here are several effective methods for its removal:

  • Filtration through Celite: A simple and often effective first step is to dilute the crude reaction mixture in a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of precipitated palladium black.[2][10]

  • Aqueous Workup: Sometimes, a specific aqueous wash can help. For instance, a wash with a solution containing a complexing agent like EDTA can help sequester the metal into the aqueous phase.

  • Metal Scavengers: For stringent purity requirements, solid-supported metal scavengers are highly effective. These are functionalized materials (often silica or polymers) that selectively bind to the metal catalyst. The scavenger is then simply filtered off. Common functionalities include thiols, amines, and isocyanides.[1][9]

  • Activated Carbon: Stirring the product solution with activated carbon can also effectively adsorb residual palladium, although it may sometimes lead to loss of the desired product.

Troubleshooting Guides

Scenario 1: Poor Separation in Flash Column Chromatography

Problem: My product and a key impurity (e.g., starting material, isomer) have very similar Rf values in multiple solvent systems, leading to co-elution.

G

Scenario 2: Persistent Palladium Contamination

Problem: After standard aqueous workup and filtration, the product remains gray or black, indicating residual palladium.

StepMethodProtocolExpected Outcome
1 Filtration Aid Dissolve the crude product in a suitable organic solvent (e.g., DCM or EtOAc). Pass the solution through a short plug of Celite or silica gel, washing with the same solvent.[2][10]Removes insoluble palladium species (palladium black).
2 Aqueous Wash During workup, wash the organic layer with a 1% aqueous solution of a chelating agent like thiourea or EDTA.Sequester soluble palladium complexes into the aqueous phase.
3 Metal Scavenger If contamination persists, dissolve the product in a solvent. Add a solid-supported metal scavenger (e.g., thiol-functionalized silica gel) and stir for several hours at room temperature or with gentle heating.[1][9]Reduces palladium levels significantly, often to sub-ppm levels.[1]
4 Final Polish Filter off the scavenger. The solution can be passed through a final plug of silica before solvent evaporation.Provides a product free of both the scavenger and residual palladium.

Experimental Protocols

Protocol 1: General Purification Workflow for a Cross-Coupling Product

This protocol outlines a standard procedure for purifying the product of a palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling.

G

Methodology:

  • Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Initial Palladium Removal: Dissolve the crude oil or solid in a minimal amount of the solvent to be used for chromatography. Pass this solution through a short plug of silica gel or Celite, eluting with more solvent. This step helps remove a significant amount of baseline catalyst residue.[2][10]

  • Chromatography: Purify the material using flash column chromatography with a solvent system determined by prior TLC analysis.

  • Final Purification: If necessary, further purify the product by recrystallization from a suitable solvent system or by preparative HPLC for very high purity requirements.

Protocol 2: Using a Thiol-Based Metal Scavenger

Objective: To remove trace amounts of palladium from a nearly pure product.

  • Dissolve Product: Dissolve the palladium-contaminated product in a suitable solvent (e.g., Toluene, THF, DCM) at a concentration of approximately 10-50 mg/mL.

  • Add Scavenger: Add 3-5 equivalents (relative to the initial moles of palladium catalyst used) of a thiol-functionalized silica scavenger.

  • Stir: Stir the suspension at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of scavenging.

  • Filter: Filter the mixture through a pad of Celite to remove the solid scavenger. Wash the filter cake thoroughly with the solvent used.

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

References

preventing dehalogenation side reactions with 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-bromo-2-fluoro-3-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation and other common side reactions during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in cross-coupling reactions?

A1: The primary challenge is achieving regioselective functionalization without significant dehalogenation. This compound has three different halogen substituents, each with a distinct reactivity profile. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1] This allows for selective reaction at the C-I bond. However, a common side reaction is hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom, leading to reduced yields of the desired product and purification challenges.[1]

Q2: What is the general mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can be generated from various sources, including solvents (like alcohols), bases (especially alkoxides), or even the phosphine ligands themselves. The aryl halide undergoes oxidative addition to the Pd(0) catalyst. The resulting Pd(II) complex can then react with the hydride source, and subsequent reductive elimination of the aryl group and the hydride yields the dehalogenated arene and regenerates the Pd(0) catalyst.[1]

Q3: Which halogen is most susceptible to dehalogenation?

A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Therefore, the iodine atom in this compound is the most susceptible to this side reaction.

Q4: Are there alternatives to palladium-catalyzed cross-coupling to avoid dehalogenation?

A4: Yes, metal-halogen exchange reactions, such as lithium-halogen exchange, offer a powerful alternative. This method typically uses an organolithium reagent (e.g., n-butyllithium or t-butyllithium) to selectively replace a halogen with lithium. The exchange rate follows the trend I > Br > Cl, allowing for chemoselective formation of the aryllithium species at the iodine position. This organolithium intermediate can then be reacted with a wide range of electrophiles. This approach avoids the use of a palladium catalyst, which can be a source of dehalogenation.

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting and minimizing dehalogenation when performing reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination with this compound.

Troubleshooting Workflow for Dehalogenation

problem Problem: Significant Dehalogenation cause1 Potential Cause: Inappropriate Ligand Choice problem->cause1 cause2 Potential Cause: Base-Induced Hydride Formation problem->cause2 cause3 Potential Cause: Solvent as Hydride Source problem->cause3 cause4 Potential Cause: Suboptimal Temperature problem->cause4 solution1 Solution: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos). - These promote faster reductive elimination. cause1->solution1 solution2 Solution: - Use weaker inorganic bases (K2CO3, Cs2CO3, K3PO4). - Avoid strong alkoxide bases. cause2->solution2 solution3 Solution: - Use aprotic solvents (dioxane, THF, toluene). - If protic solvents are necessary, use in a mixed solvent system at lower concentrations. cause3->solution3 solution4 Solution: - Lower the reaction temperature. - Monitor reaction progress to avoid prolonged heating. cause4->solution4

Caption: Troubleshooting workflow for dehalogenation side reactions.

Quantitative Data Summary: Effect of Ligand and Base on Dehalogenation

The choice of ligand and base is critical in minimizing dehalogenation. The following table, compiled from general trends in the literature for similar substrates, illustrates these effects.

LigandBaseTypical Yield of Coupled ProductDehalogenation Byproduct
PPh₃NaOtBuModerateSignificant
dppfK₂CO₃GoodModerate
XPhosK₃PO₄HighLow
SPhosCs₂CO₃HighLow
Note: This data is illustrative and actual results will vary depending on the specific substrates and other reaction conditions.
Issue 2: Lack of Regioselectivity in Cross-Coupling or Metal-Halogen Exchange

This guide addresses issues related to achieving selective reaction at the desired halogen position.

Logical Relationship for Achieving Regioselectivity

goal Goal: Selective Reaction at C-I Bond reactivity Inherent Reactivity: I > Br > F goal->reactivity pd_coupling Palladium-Catalyzed Coupling reactivity->pd_coupling metal_exchange Metal-Halogen Exchange reactivity->metal_exchange pd_conditions Conditions: - Mild temperature (RT to 80°C) - Appropriate ligand to facilitate oxidative addition at C-I bond pd_coupling->pd_conditions exchange_conditions Conditions: - Use of n-BuLi or i-PrMgCl - Low temperature (-78°C to 0°C) metal_exchange->exchange_conditions outcome1 Outcome: Selective formation of C-C or C-N bond at the iodine position. pd_conditions->outcome1 outcome2 Outcome: Selective formation of organolithium or Grignard reagent at the iodine position. exchange_conditions->outcome2

Caption: Logic diagram for achieving regioselective reactions.

Experimental Protocols

Protocol 1: Regioselective Sonogashira Coupling at the C-I Position

This protocol is designed for the selective coupling of a terminal alkyne at the iodine position of this compound.

General Experimental Workflow for Selective Cross-Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine aryl halide, alkyne, base, and solvent. degas Degas the mixture (e.g., Ar sparging) prep_reagents->degas add_catalyst Add Pd and Cu catalysts under inert atmosphere. degas->add_catalyst react Stir at room temperature or gentle heating (40-50°C). add_catalyst->react filter Filter through Celite® react->filter extract Aqueous work-up and extraction. filter->extract purify Purify by column chromatography. extract->purify

Caption: General workflow for selective Sonogashira coupling.

Reagents and Conditions:

Reagent/ParameterRecommendationNotes
Substrate This compound1.0 equivalent
Alkyne Terminal alkyne1.1 - 1.2 equivalents
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂1-3 mol%
Copper Co-catalyst CuI2-5 mol%
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2-3 equivalents
Solvent Anhydrous, degassed THF or Dioxane---
Temperature Room temperature to 50°CMonitor reaction progress

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite® to remove the catalyst residues.

  • The filtrate is then subjected to a standard aqueous work-up, and the crude product is purified by flash column chromatography.

Protocol 2: Selective Lithium-Halogen Exchange at the C-I Position

This protocol describes the selective formation of an aryllithium species at the iodine position, which can then be reacted with an electrophile.

Competing Reaction Pathways: Desired Coupling vs. Dehalogenation

start Ar-I oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)L_n pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I oxidative_addition->pd_intermediate transmetalation Transmetalation (with Nu-M) pd_intermediate->transmetalation hydride_transfer Hydride Transfer pd_intermediate->hydride_transfer reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Product (Ar-Nu) reductive_elimination->product product->pd0 hydride_source Hydride Source (e.g., from base, solvent) hydride_source->hydride_transfer pd_hydride Ar-Pd(II)-H hydride_transfer->pd_hydride dehalogenation_elimination Reductive Elimination pd_hydride->dehalogenation_elimination dehalogenated_product Dehalogenated Byproduct (Ar-H) dehalogenation_elimination->dehalogenated_product dehalogenated_product->pd0

Caption: Competing pathways of cross-coupling and dehalogenation.

Reagents and Conditions:

Reagent/ParameterRecommendationNotes
Substrate This compound1.0 equivalent
Organolithium Reagent n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)1.0 - 1.1 equivalents
Solvent Anhydrous THF or Diethyl Ether---
Temperature -78°CCrucial for selectivity and stability
Electrophile Aldehyde, ketone, CO₂, etc.1.1 - 1.2 equivalents

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stir the mixture at -78°C for 30-60 minutes.

  • Add the desired electrophile dropwise, again maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at -78°C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous work-up and extract the product with an organic solvent. The crude product is then purified by appropriate methods (e.g., column chromatography, crystallization).

References

Technical Support Center: Reactivity of Fluoro-Bromo-Iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated bromo-iodobenzene derivatives. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during synthesis and cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected order of reactivity for the halogen atoms in a bromo-iodobenzene derivative during a palladium-catalyzed cross-coupling reaction?

A1: In palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, Sonogashira, or Heck), the reactivity of the carbon-halogen bond is primarily determined by its bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition by a palladium(0) catalyst. Therefore, the general order of reactivity is I > Br >> Cl > F . This selectivity allows for sequential and site-specific functionalization, with the iodine atom typically reacting first under carefully controlled conditions.[1][2]

Q2: How does the presence of a fluorine atom on the benzene ring influence the reactivity of the C-I and C-Br bonds?

A2: A fluorine atom exerts a powerful influence on the reactivity of the aryl ring through several mechanisms:

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle more favorable.[3]

  • Halogen Bonding: Fluorine substitution can enhance the strength of halogen bonds, which are non-covalent interactions between the halogen atom (I or Br) and a Lewis base.[4][5] This can influence substrate-catalyst interactions and reaction kinetics.

  • ortho-Fluorine Effect: A fluorine atom positioned ortho to a C-H bond can enhance the acidity of that proton, facilitating directed C-H functionalization reactions.[6] While this is a separate reaction class, it highlights the unique electronic influence of an ortho-fluorine.

  • Stabilization of Intermediates: The electron-withdrawing nature of fluorine can stabilize negatively charged intermediates that may form during the reaction, potentially lowering the activation energy of key steps.[3]

Q3: My cross-coupling reaction is showing poor selectivity, with significant reaction at the C-Br bond instead of the C-I bond. What are the likely causes and solutions?

A3: Poor selectivity is a common issue and can often be traced back to the reaction conditions being too harsh.

  • High Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a mixture of mono- and di-substituted products. Solution: Screen lower reaction temperatures (e.g., start at room temperature and gradually increase to 40-60 °C) to find a window where C-I reactivity is high and C-Br reactivity is negligible.

  • Prolonged Reaction Time: Even at lower temperatures, allowing the reaction to proceed for too long after the consumption of the starting material can lead to the slower reaction at the C-Br bond. Solution: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the mono-iodinated starting material is consumed.

  • Catalyst System: A highly active palladium catalyst/ligand system might be reactive enough to cleave both bonds. Solution: Consider using a less reactive catalyst or ligand. For instance, in some cases, ligand-free conditions or simpler phosphine ligands may offer better selectivity than highly sophisticated, electron-rich bulky phosphine ligands.

Q4: The reaction with my fluorinated bromo-iodobenzene is sluggish or fails completely. How could the fluorine atom be responsible?

A4: While fluorine's electron-withdrawing nature is often beneficial, it can sometimes be detrimental.

  • Steric Hindrance: A fluorine atom, particularly in the ortho position to the iodine or bromine, can sterically hinder the approach of the bulky palladium catalyst to the C-X bond, slowing down the oxidative addition step.

  • Electronic Effects on Transmetalation: The overall electronic nature of the substrate can affect different steps of the catalytic cycle. While an electron-poor ring can accelerate oxidative addition, it may slow down the reductive elimination step. The transmetalation step can also be influenced by the substrate's electronic properties. Solution: A systematic optimization of the catalyst, ligand, base, and solvent is crucial. For sterically hindered substrates, consider using ligands with a smaller cone angle or catalysts known to be effective for hindered substrates.

Q5: What are the most common side reactions, and how can they be minimized?

A5: Besides lack of selectivity, a primary side reaction is homocoupling of the nucleophilic coupling partner (e.g., boronic acid in a Suzuki reaction).[7]

  • Cause of Homocoupling: This side reaction is often promoted by the presence of oxygen or high temperatures, which can lead to the degradation of the catalyst and the undesired coupling of two molecules of the boronic acid.[7]

  • Minimization Strategies:

    • Rigorous Deoxygenation: Ensure the reaction flask, solvents, and reagents are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[7]

    • Use High-Purity Reagents: Use fresh, high-quality boronic acids and other reagents.

    • Controlled Temperature: Avoid unnecessarily high temperatures.

    • Proper Stoichiometry: Use a slight excess (1.1 - 1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.[7]

Data Summary: Reactivity and Reaction Conditions

Table 1: Influence of Fluorine on Reactivity in Pd-Catalyzed Cross-Coupling

FeatureInfluence of Fluorine SubstitutionRationaleTroubleshooting Consideration
Reaction Selectivity (I vs. Br) Generally maintained (I > Br)The large difference in C-I vs. C-Br bond dissociation energy is the dominant factor.If selectivity is lost, reaction conditions (temp, catalyst) are likely too harsh.
Rate of Oxidative Addition Generally increasedThe strong inductive electron-withdrawing effect makes the aryl halide more electrophilic.If the reaction is sluggish, steric hindrance from an ortho-fluorine could be the cause.
Rate of Reductive Elimination Can be decreasedAn electron-poor aryl group on the Pd-complex can slow the final product-forming step.A change in ligand may be required to facilitate reductive elimination.
Substrate Stability IncreasedFluorine substitution can increase the thermal and chemical stability of the molecule.Less likely to see substrate degradation at moderate temperatures.

Key Experimental Protocols

The following are generalized starting protocols. Researchers must optimize conditions for their specific substrate and coupling partner.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol is designed for the selective reaction between a generic fluoro-bromo-iodobenzene and an arylboronic acid.

  • Reagent Preparation:

    • Fluoro-bromo-iodobenzene (1.0 eq.)

    • Arylboronic acid (1.1 - 1.2 eq.)

    • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

    • SPhos (2-4 mol%)

    • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 eq.)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)[7]

  • Reaction Setup and Deoxygenation:

    • To a flame-dried Schlenk flask, add the fluoro-bromo-iodobenzene, arylboronic acid, and K₂CO₃.

    • Seal the flask and purge with argon for 15 minutes.

    • Add the deoxygenated solvent mixture via syringe.

    • Sparge the resulting suspension with a subsurface stream of argon for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.[7]

  • Catalyst Addition and Reaction:

    • In a separate vial under argon, weigh the Pd(OAc)₂ and SPhos ligand.

    • Briefly remove the inert gas line and add the catalyst/ligand solids to the reaction flask under a positive flow of argon.

    • Heat the reaction mixture to the desired temperature (start screening at 40-80 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the Iodine Position

This protocol details the coupling of a generic fluoro-bromo-iodobenzene with a terminal alkyne.

  • Reagent Preparation:

    • Fluoro-bromo-iodobenzene (1.0 eq.)

    • Terminal Alkyne (1.2 - 1.5 eq.)

    • Pd(PPh₃)₂Cl₂ (1-3 mol%)

    • Copper(I) Iodide (CuI) (2-5 mol%)

    • Amine Base (e.g., Triethylamine or Diisopropylamine) (2-3 eq.)

    • Anhydrous, degassed solvent (e.g., THF or Toluene)[8]

  • Reaction Setup:

    • To a dry Schlenk flask under argon, add the fluoro-bromo-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon three times.

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[8]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine salts.

    • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product via flash column chromatography.[8]

Protocol 3: Selective Stille Coupling at the Iodine Position

This protocol outlines the coupling of a generic fluoro-bromo-iodobenzene with an organostannane reagent.

  • Reagent Preparation:

    • Fluoro-bromo-iodobenzene (1.0 eq.)

    • Organostannane reagent (e.g., Aryl-SnBu₃) (1.0-1.2 eq.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or DMF)[9]

  • Reaction Setup:

    • To a flame-dried Schlenk flask under argon, add the fluoro-bromo-iodobenzene and the palladium catalyst.

    • Evacuate and backfill with argon three times.

    • Add the anhydrous solvent via syringe, followed by the organostannane reagent.[9]

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

    • Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[9]

    • Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visual Guides

G Factors Influencing Reactivity Reactivity Substrate Reactivity Halogen Halogen Identity (I > Br) Reactivity->Halogen Determined by Fluorine Fluorine Substitution Reactivity->Fluorine Modulated by Catalyst Catalyst System Reactivity->Catalyst Dependent on Electronic Electronic Effects (-I Inductive) Fluorine->Electronic Steric Steric Hindrance (ortho-position) Fluorine->Steric

Caption: Key factors influencing the reactivity of bromo-iodobenzene derivatives.

G General Workflow for Cross-Coupling Reactions A 1. Reagent Preparation (Substrates, Base, Solvents) B 2. Reaction Setup (Add solids to flame-dried flask) A->B C 3. Deoxygenation (Purge with Ar/N2, Sparge solvent) B->C D 4. Catalyst/Ligand Addition (Under positive inert gas flow) C->D E 5. Reaction (Heat to desired temperature) D->E F 6. Monitoring (TLC / LC-MS) E->F Check for completion F->E Incomplete G 7. Work-up (Quench, Extract, Wash) F->G Complete H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

G Simplified Catalytic Cycle for Cross-Coupling Pd0 Pd(0)Lu2082 OA Oxidative Addition Pd0->OA Ar-X (X = I or Br) PdII Ar-Pd(II)-X Lu2082 OA->PdII TM Transmetalation PdII->TM R-M PdII_2 Ar-Pd(II)-R Lu2082 TM->PdII_2 RE Reductive Elimination PdII_2->RE Forms Ar-R RE->Pd0 Catalyst Regenerated

Caption: The three key stages of a palladium-catalyzed cross-coupling cycle.

References

solvent and base optimization for cross-coupling of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling of 1-Bromo-2-fluoro-3-iodobenzene

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing solvent and base conditions in cross-coupling reactions involving this compound.

General Troubleshooting Workflow

When a cross-coupling reaction provides a low yield or fails, a systematic approach to troubleshooting is essential. The following workflow outlines the key steps to diagnose and resolve common issues.

G cluster_start cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_result start Low Yield / No Reaction reagents Verify Reagent Purity & Integrity (Substrate, Coupling Partner, Catalyst, Ligand) start->reagents Begin Troubleshooting atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with N2/Ar) reagents->atmosphere temp Confirm Reaction Temperature atmosphere->temp solvent Screen Solvents (Vary Polarity: e.g., Toluene, Dioxane, DMF) temp->solvent If issues persist base Screen Bases (Vary Strength/Solubility: e.g., K2CO3, K3PO4, Cs2CO3) solvent->base ligand Evaluate Different Ligands (Consider Sterics & Electronics) base->ligand end Optimized Reaction / Improved Yield ligand->end Successful Optimization

Caption: A logical workflow for troubleshooting common cross-coupling reaction failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges encountered during the cross-coupling of this compound.

Q1: My cross-coupling reaction is giving a very low yield. What are the most common initial checks I should perform?

A1: Low yields can often be traced back to fundamental experimental parameters. Before extensive optimization, verify the following:

  • Reagent Quality: Ensure all starting materials, especially the palladium catalyst and phosphine ligands, are pure and have not degraded.[1] Phosphine ligands are particularly susceptible to oxidation.[1] Boronic acids/esters can also decompose on storage.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents have been adequately degassed.[1]

  • Temperature Control: Verify that your heating apparatus is calibrated and maintaining the target temperature accurately.

  • Purity of Solvents and Bases: Use anhydrous and high-purity solvents and bases, as water and other impurities can interfere with the catalytic cycle.[1]

Q2: How can I ensure the reaction is selective for the C-I bond over the C-Br bond?

A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > OTf > Br >> Cl.[1][2] This inherent difference in reactivity is the primary tool for achieving regioselectivity with this compound.

  • Reaction Temperature: Lower reaction temperatures favor selective oxidative addition at the more reactive C-I bond. Start with milder conditions (e.g., room temperature to 80 °C) before increasing the temperature.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can lead to a secondary, slower coupling at the C-Br bond.

  • Ligand Choice: While less common for controlling I/Br selectivity, certain bulky ligands can sometimes enhance selectivity by sterically hindering the approach to the less reactive C-Br bond.

Q3: My Suzuki-Miyaura coupling is failing. What are the key solvent and base parameters to optimize?

A3: The choice of solvent and base is critical in Suzuki-Miyaura coupling as they influence catalyst activity and the crucial transmetalation step.[3][4] The base activates the organoboron species, making it more nucleophilic for transfer to the palladium center.[3]

  • Solvent Screening: The polarity of the solvent can significantly impact the reaction.[5] A screening of different solvent systems is a standard optimization step. A mixture of an organic solvent with water is very common.[6]

  • Base Selection: The strength and solubility of the base are key factors.[3] Inorganic bases are generally effective, with carbonates and phosphates being common choices.[3] Cesium carbonate (Cs₂CO₃) is often used for more challenging couplings due to its higher solubility in organic solvents.[3]

See the tables below for a comparative guide to common solvents and bases.

Q4: I am observing significant protodeboronation of my boronic acid in a Suzuki coupling. How can I minimize this side reaction?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, particularly with electron-deficient boronic acids.[1]

  • Choice of Base: While necessary for activation, the base can also promote protodeboronation.[1] Weaker bases like carbonates (K₂CO₃, Na₂CO₃) are often preferred over strong hydroxides. The use of potassium phosphate (K₃PO₄) can also be effective.

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate.[1][7] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[7]

  • Anhydrous Conditions: For certain substrates, running the reaction under strictly anhydrous conditions can suppress this side reaction.[7]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of this decomposition pathway.[1]

Q5: What are the recommended starting conditions for a Sonogashira coupling with this substrate?

A5: Sonogashira coupling involves a terminal alkyne and typically uses a dual catalyst system.[8]

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[9]

  • Base: An amine base, which often can serve as the solvent or co-solvent, is required.[2][10] Common choices include triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[11]

  • Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are commonly used.[11]

  • Temperature: These reactions can often be run at or slightly above room temperature.[2]

Q6: I'm attempting a Buchwald-Hartwig amination. What solvent and base combinations are typically effective?

A6: The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used.

  • Catalyst System: This reaction is highly dependent on the choice of palladium catalyst and, crucially, a specialized phosphine ligand (e.g., bulky, electron-rich biarylphosphines developed by the Buchwald and Hartwig groups).[13]

Data Presentation: Solvent and Base Optimization

The following tables summarize common solvents and bases used for Suzuki-Miyaura cross-coupling reactions to guide optimization.

Table 1: Solvent Screening Guide for Suzuki-Miyaura Coupling

Solvent System Typical Ratio Common Use Cases & Properties Potential Issues
Toluene / H₂O 4:1 to 10:1 Good for a wide range of substrates; biphasic system.[3][14] May require higher temperatures for less reactive substrates.
1,4-Dioxane / H₂O 4:1 to 10:1 High-boiling ether, good solvating properties.[6] Peroxide formation on storage; requires careful handling.
THF / H₂O 4:1 to 10:1 Lower boiling point than dioxane, useful for milder conditions.[6][15] May not be suitable for high-temperature reactions.
DMF or DMAc Anhydrous or with H₂O Polar aprotic solvents, can enhance reactivity for challenging substrates.[5][6] Can be difficult to remove; may coordinate to the catalyst.

| Ethanol / H₂O | Various | A "greener" solvent option, can be effective for some systems. | Substrate and catalyst solubility can be a limiting factor. |

Table 2: Base Selection Guide for Suzuki-Miyaura Coupling

Base Type / Strength Common Use Cases Potential Issues / Considerations
K₂CO₃ / Na₂CO₃ Inorganic Carbonate / Moderate General purpose, widely used, cost-effective.[3] Lower solubility in some organic solvents.
Cs₂CO₃ Inorganic Carbonate / Moderate Highly soluble in organic solvents; effective for difficult couplings.[3] More expensive and hygroscopic.
K₃PO₄ Inorganic Phosphate / Moderate-Strong Often provides high yields and minimizes side reactions like protodeboronation.[3] Can be less effective for very electron-rich aryl halides.
KOtBu Alkoxide / Strong Used for challenging couplings, especially with aryl chlorides.[14] Can promote side reactions; requires anhydrous conditions.

| Et₃N / DIPEA | Organic Amine / Weak | Typically used in other couplings like Heck or Sonogashira.[11] | Generally less effective for Suzuki transmetalation. |

Experimental Protocols

The following are general, representative procedures that should be adapted and optimized for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[9]

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[9] Then, add the degassed solvent system (e.g., Toluene/H₂O 4:1).[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1–3 mol%).[9]

  • Inerting: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).[9] Finally, add the terminal alkyne (1.1–1.5 equiv.).[9]

  • Reaction: Stir the reaction at the specified temperature (e.g., room temperature to 60 °C).[9]

  • Monitoring & Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Visualization of Key Mechanisms

Understanding the catalytic cycle is key to troubleshooting. The base plays a direct role in the transmetalation step of the Suzuki-Miyaura reaction.

G pd0 Pd(0)Ln oa_complex Ar-Pd(II)-X (Ln) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-R' (Ln) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R' (Product) tm_complex->product boronic R'-B(OH)2 activated_boron [R'-B(OH)2(Base)]- boronic->activated_boron activated_boron->oa_complex base Base base->activated_boron aryl_halide Ar-X aryl_halide->oa_complex

References

Validation & Comparative

Validating the Purity of 1-Bromo-2-fluoro-3-iodobenzene Cross-Coupling Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex organic molecules, 1-bromo-2-fluoro-3-iodobenzene stands as a versatile building block. Its unique arrangement of three different halogens allows for selective and sequential functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The iodine atom is the most reactive site for such palladium-catalyzed reactions, followed by bromine, with fluorine being the least reactive. This differential reactivity is crucial for the controlled synthesis of polysubstituted aromatic compounds, which are of significant interest in drug discovery and materials science.

Following a cross-coupling reaction, such as the Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 2-bromo-6-fluoro-1,1'-biphenyl, rigorous validation of the product's purity is paramount. This guide provides a comparative overview of the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations, and the choice of technique often depends on the specific requirements of the analysis and the available instrumentation.

Comparative Analysis of Purity Validation Techniques

A multi-faceted approach to product validation provides the most robust assessment of purity. The following table summarizes the expected performance of HPLC, GC-MS, and ¹H qNMR in the analysis of a hypothetical Suzuki-Miyaura coupling product, 2-bromo-6-fluoro-1,1'-biphenyl.

Analytical TechniqueInformation ProvidedAdvantagesLimitationsExpected Purity (%)
HPLC-UV Retention time, peak area (relative purity)High throughput, suitable for non-volatile and thermally labile compounds, excellent for routine purity checks.Does not provide definitive structural identification without a mass spectrometer detector, requires reference standards for quantification.98.5
GC-MS Retention time, mass spectrum (structural confirmation), peak area (relative purity)High separation efficiency for volatile and semi-volatile compounds, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization for certain analytes.98.2
¹H qNMR Precise chemical environment of each proton, spin-spin coupling, relative and absolute quantification of purity.Provides unambiguous structural confirmation and quantitative purity assessment in a single experiment without the need for a specific reference standard of the analyte.[1][2][3]Can be complex to interpret with overlapping signals, requires deuterated solvents, and may have lower throughput than chromatographic methods.99.1

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for each of the key analytical techniques discussed.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the analysis of the cross-coupling product.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 or biphenyl stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh approximately 1 mg of the purified cross-coupling product and dissolve it in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often employed. For example, a starting mobile phase of 60% acetonitrile in water (both with 0.1% formic acid) ramped to 95% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the relative peak area of the main product peak compared to the total area of all observed peaks in the chromatogram.

Protocol 2: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of the thermally stable and sufficiently volatile biphenyl product.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Purity is assessed by the relative area of the product peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with the expected fragmentation pattern for the target compound to confirm its identity.

Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of the cross-coupling product.[1][2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified product.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons (typically 5 times the longest T1 value). A 30-second delay is often sufficient.

    • Use a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow and Concepts

To further clarify the experimental and logical processes involved in validating the purity of the cross-coupling product, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation synthesis Suzuki-Miyaura Coupling: This compound + Phenylboronic Acid purification Column Chromatography synthesis->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms qnmr qNMR Analysis purification->qnmr

A streamlined workflow for the synthesis and purity validation of a cross-coupling product.

analytical_comparison product Purified Product hplc HPLC product->hplc Relative Purity gcms GC-MS product->gcms Relative Purity & Structure qnmr qNMR product->qnmr Absolute Purity & Structure

Comparison of information obtained from different analytical techniques for product validation.

Conclusion

The validation of product purity is a critical step in the synthesis of novel compounds. For cross-coupling products derived from this compound, a combination of analytical techniques provides the most comprehensive and reliable assessment. While HPLC is an excellent tool for rapid, routine purity checks, and GC-MS offers valuable structural information alongside purity estimation, quantitative ¹H NMR stands out for its ability to provide an absolute purity value with simultaneous structural confirmation. For researchers in drug development and materials science, employing at least two of these orthogonal methods is highly recommended to ensure the quality and integrity of their synthesized molecules, thereby guaranteeing the reliability of subsequent biological or material property evaluations.

References

A Comparative Guide to Analytical Methods for Monitoring 1-Bromo-2-fluoro-3-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yields, and understanding reaction kinetics. This guide provides an objective comparison of the primary analytical methods for monitoring reactions involving 1-Bromo-2-fluoro-3-iodobenzene, a versatile tri-halogenated building block in organic synthesis. We will delve into Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting supporting experimental data and detailed protocols.

Common Reactions of this compound

Due to its distinct halogen functionalities, this compound can undergo a variety of selective cross-coupling and organometallic reactions. The reactivity of the halogens generally follows the order I > Br > Cl > F for oxidative addition in palladium-catalyzed reactions, making the iodo- and bromo-substituents prime targets for modification. Common transformations include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting the aryl halide with a boronic acid in the presence of a palladium catalyst and a base.

  • Sonogashira Coupling: A cross-coupling reaction between the aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.

  • Grignard Reagent Formation: The reaction of the aryl halide with magnesium to form an organomagnesium compound, a potent nucleophile.

The choice of analytical method to monitor these reactions depends on several factors, including the volatility and thermal stability of the reactants and products, the complexity of the reaction mixture, and the need for real-time data.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR spectroscopy for monitoring reactions of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on polarity and interaction with a stationary phase under high pressure, with UV or other detection methods.Detection of nuclear spin transitions in a magnetic field, providing detailed structural information.
Applicability Suitable for volatile and thermally stable compounds.Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Applicable to any molecule with NMR-active nuclei in solution. Non-destructive.
Sample Preparation Often requires derivatization for polar compounds to increase volatility. Simple dilution for non-polar analytes.Requires filtration to remove particulates and dilution in a suitable solvent.[1][2][3][4][5]Minimal preparation; dilution in a deuterated solvent is typically sufficient. In-situ monitoring is possible.
Analysis Time Fast, typically a few minutes per sample.[6]Slower than GC, typically 10-60 minutes per sample.[6]Can be very fast for simple spectra (a few minutes), but can be longer for complex experiments or low concentrations.
Quantitative Analysis Highly quantitative with the use of internal standards.Highly quantitative with proper calibration.Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.
Structural Information Provides mass-to-charge ratio, which aids in identification and structural elucidation.Limited structural information from retention time and UV spectrum.Provides detailed structural information through chemical shifts and coupling constants.
Key Advantage for this Application High sensitivity and excellent separation of volatile halogenated aromatics.Versatility for a wide range of reaction partners and products, including non-volatile compounds.Provides unambiguous structural confirmation and is ideal for in-situ monitoring, especially ¹⁹F NMR for fluorinated compounds.
Key Limitation for this Application Not suitable for thermally unstable products or non-volatile reagents (e.g., some boronic acids, catalysts).Can be less sensitive than GC-MS and may require more method development for optimal separation.Lower sensitivity compared to mass spectrometry-based methods.

Experimental Protocols

Detailed methodologies for monitoring a representative Suzuki-Miyaura coupling reaction of this compound are provided below for each technique.

Suzuki-Miyaura Coupling Reaction

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (10 mL) and water (2 mL) is heated at 90°C. The reaction progress is monitored by taking aliquots at specific time intervals.

GC-MS Analysis Protocol
  • Sample Preparation:

    • Withdraw a 100 µL aliquot of the reaction mixture.

    • Quench the reaction by adding 1 mL of water.

    • Extract the organic components with 1 mL of diethyl ether.

    • Add an internal standard (e.g., dodecane, 1 mg/mL in diethyl ether).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Transfer the solution to a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or similar.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 m/z.

HPLC Analysis Protocol
  • Sample Preparation:

    • Withdraw a 50 µL aliquot of the reaction mixture.

    • Dilute with 1 mL of acetonitrile.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.[3][4][5]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or similar.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). Start with 50% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

¹⁹F NMR Spectroscopy Protocol (In-situ Monitoring)
  • Sample Preparation:

    • The reaction is set up directly in an NMR tube compatible with heating.

    • This compound (0.05 mmol), phenylboronic acid (0.06 mmol), Pd(PPh₃)₄ (0.0025 mmol), and K₂CO₃ (0.1 mmol) are dissolved in 0.5 mL of a deuterated solvent mixture (e.g., toluene-d₈/D₂O).

    • An internal standard (e.g., fluorobenzene) can be added for precise quantification.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or similar, equipped with a broadband probe.

    • Nucleus: ¹⁹F.

    • Temperature: 90°C.

    • Experiment: A standard 1D ¹⁹F experiment with proton decoupling.

    • Acquisition: Spectra are acquired at regular intervals (e.g., every 15 minutes) to monitor the disappearance of the starting material's ¹⁹F signal and the appearance of the product's ¹⁹F signal.

Data Presentation and Visualization

To facilitate a clear comparison, the following sections present illustrative quantitative data and visualizations for the monitoring of the aforementioned Suzuki-Miyaura reaction.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the monitoring of the Suzuki-Miyaura reaction of this compound with phenylboronic acid, as determined by the three analytical methods.

Table 1: Reaction Conversion Over Time

Time (hours)GC-MS (% Conversion)HPLC (% Conversion)¹⁹F NMR (% Conversion)
0000
1252326
2555257
4858388
6989799

Table 2: Illustrative Retention Times and Chemical Shifts

CompoundGC-MS Retention Time (min)HPLC Retention Time (min)¹⁹F NMR Chemical Shift (ppm, relative to CFCl₃)
This compound10.512.8-115
2-Fluoro-3-iodo-biphenyl (Product)12.214.5-112
Biphenyl (Side-product)8.910.1N/A
Internal Standard (Dodecane)7.3N/AN/A
Visualizations

The following diagrams illustrate the reaction pathway and the analytical workflow.

reaction_pathway Suzuki-Miyaura Coupling of this compound reactant1 This compound product 2-Fluoro-3-iodo-biphenyl reactant1->product reactant2 Phenylboronic Acid reactant2->product side_product Biphenyl reactant2->side_product Homocoupling catalyst Pd(PPh₃)₄ catalyst->product Catalyst base K₂CO₃ base->product Base

Caption: Suzuki-Miyaura reaction pathway.

analytical_workflow Analytical Workflow for Reaction Monitoring cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Method Selection cluster_data Data Analysis reaction Reaction Mixture aliquot Take Aliquot reaction->aliquot nmr In-situ NMR reaction->nmr Direct Monitoring quench Quench Reaction aliquot->quench decision Volatile & Thermally Stable? quench->decision gcms GC-MS Analysis decision->gcms Yes hplc HPLC Analysis decision->hplc No data Quantitative Data (Conversion, Yield) gcms->data hplc->data nmr->data

Caption: Decision workflow for analytical method selection.

Conclusion

The choice of analytical method for monitoring reactions of this compound is contingent on the specific requirements of the analysis.

  • GC-MS is the method of choice for rapid, high-sensitivity analysis of volatile and thermally stable reaction mixtures.

  • HPLC offers greater versatility for a broader range of substrates and products, particularly those that are non-volatile or thermally sensitive.

  • NMR Spectroscopy , especially ¹⁹F NMR , provides unparalleled structural information and is ideal for in-situ, real-time reaction monitoring without the need for sample workup.[7][8][9]

For comprehensive process understanding and optimization, a combination of these techniques is often most effective. For instance, in-situ NMR can provide real-time kinetic data, while GC-MS or HPLC can be used for accurate final product quantification and impurity profiling. By carefully selecting the appropriate analytical tool, researchers can gain valuable insights into their chemical transformations, leading to more efficient and robust synthetic processes.

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of 1-Bromo-2-fluoro-3-iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of 1-Bromo-2-fluoro-3-iodobenzene and its derivatives. Due to the limited availability of public experimental data for this specific compound, representative simulated data is presented to illustrate the analytical methodologies and data interpretation.

Introduction

This compound is a polyhalogenated aromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceuticals and materials. The precise structural elucidation of its derivatives is critical for understanding their chemical properties and biological activities. NMR and MS are powerful analytical techniques that provide complementary information for unambiguous structure determination. NMR spectroscopy probes the chemical environment of atomic nuclei, offering insights into the connectivity and spatial arrangement of atoms, while mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments.

This guide will delve into the expected NMR (¹H, ¹³C, and ¹⁹F) and MS characteristics of this compound, detail the experimental protocols for these analyses, and present the data in a clear, comparative format.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring NMR spectra of this compound derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound derivative.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (for ¹H and ¹³C NMR). For ¹⁹F NMR, an external or internal reference standard like trifluorotoluene may be used.

2. NMR Spectrometer Setup and Data Acquisition:

  • The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR:

    • Acquire the spectrum with a spectral width of approximately 10-12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum with a spectral width of approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR:

    • Acquire the spectrum with a spectral width appropriate for fluorinated aromatic compounds (e.g., -100 to -150 ppm).

    • Proton decoupling is often employed to simplify the spectra.

    • A sufficient number of scans should be acquired to obtain a clear spectrum.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities) and measure the coupling constants (J-values) in Hz.

Mass Spectrometry (MS)

The following protocol is a general guideline for the mass spectrometric analysis of this compound derivatives.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

2. Mass Spectrometer Setup and Data Acquisition:

  • The analysis is typically performed on a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Electron Ionization (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Electrospray Ionization (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal of the molecular ion.

    • Acquire the mass spectrum in positive or negative ion mode.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺˙ in EI or [M+H]⁺/[M-H]⁻ in ESI).

  • Analyze the isotopic pattern of the molecular ion to confirm the presence and number of bromine and iodine atoms.

  • Examine the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for halogenated benzenes include the loss of halogen atoms and cleavage of the aromatic ring.

Data Presentation

The following tables present simulated NMR and MS data for this compound.

Table 1: Simulated ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.65ddJ(H-4, H-5) = 8.0, J(H-4, F-2) = 6.0
H-57.10tJ(H-5, H-4) = 8.0, J(H-5, H-6) = 8.0
H-67.85ddJ(H-6, H-5) = 8.0, J(H-6, F-2) = 2.0

Table 2: Simulated ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)Multiplicity (in ¹³C-¹⁹F coupled spectrum)Coupling Constant (¹JCF, Hz)
C-1 (C-Br)115.0d~4
C-2 (C-F)160.0d~250
C-3 (C-I)95.0d~20
C-4135.0s-
C-5128.0s-
C-6132.0d~2

Table 3: Simulated ¹⁹F NMR Data for this compound

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2-118.0dddJ(F-2, H-4) = 6.0, J(F-2, H-6) = 2.0, J(F-2, C-2) = 250

Table 4: Simulated Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
300/302100/98[M]⁺˙ (Isotopic pattern for Br)
22140[M - Br]⁺
17360[M - I]⁺
9430[C₆H₃F]⁺
7525[C₆H₃]⁺

Mandatory Visualization

The following diagrams illustrate the general workflow for the analysis of this compound derivatives and the logical relationship of the substituents on the benzene ring.

analytical_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_conclusion Structural Elucidation Sample This compound Derivative Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acquisition 1H, 13C, 19F NMR Data Acquisition Dissolution->NMR_Acquisition MS_Acquisition MS Data Acquisition (EI or ESI) Dissolution->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) NMR_Processing->NMR_Analysis Structure Structure Confirmation NMR_Analysis->Structure MS_Analysis Data Analysis (Molecular Ion, Isotopic Pattern, Fragmentation) MS_Acquisition->MS_Analysis MS_Analysis->Structure

Caption: Workflow for NMR and MS analysis of this compound.

logical_relationship cluster_substituents Substituents Benzene Benzene Ring Br Bromo (Br) Benzene->Br Position 1 F Fluoro (F) Benzene->F Position 2 I Iodo (I) Benzene->I Position 3

Caption: Substituent positions on the this compound ring.

Comparative Reactivity Analysis: 1-Bromo-2-fluoro-3-iodobenzene vs. 1,2-dibromo-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

The strategic selection of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents and complex materials. The differential reactivity of carbon-halogen (C-X) bonds allows for selective, stepwise functionalization. This guide provides an objective comparison of the chemical reactivity of 1-Bromo-2-fluoro-3-iodobenzene and 1,2-dibromo-3-fluorobenzene , focusing on reaction types pivotal to drug development and materials science. The analysis is supported by established principles of chemical reactivity and generalized experimental data.

Overview of Reactivity Principles

The reactivity of aryl halides is primarily governed by the nature of the halogen substituent and the type of chemical transformation. Two key factors are the carbon-halogen (C-X) bond strength and the electronegativity of the halogen.

  • C-X Bond Strength : The bond dissociation energy increases in the order C-I < C-Br < C-Cl < C-F. Reactions where the cleavage of the C-X bond is the rate-determining step, such as in metal-halogen exchange, Grignard reagent formation, and the oxidative addition step in many cross-coupling reactions, show reactivity that is inversely proportional to bond strength. Consequently, the general reactivity order for these transformations is I > Br > Cl > F .

  • Nucleophilic Aromatic Substitution (SNAr) : In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen. This step is facilitated by a more electronegative halogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) through a strong inductive effect. Therefore, the reactivity order for SNAr is often reversed: F > Cl > Br > I . It is important to note that SNAr reactions typically require activation by strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the halogen, which are absent in the title compounds.

Based on these principles, this guide will focus on the more synthetically prevalent metal-mediated reactions where C-X bond strength is the dominant factor.

Structural Comparison and Predicted Reactivity

The two molecules present distinct opportunities for selective reactions.

  • This compound : This molecule features three different halogens. The C-I bond is the weakest, making the iodine at the C3 position the most probable site for initial reaction in metal-catalyzed processes.

  • 1,2-dibromo-3-fluorobenzene : This compound has two identical C-Br bonds, which are significantly weaker than the C-F bond. Therefore, reactivity will be centered on one of the two bromine atoms.

The primary comparison thus distills down to the relative reactivity of the C-I bond in the first molecule versus the C-Br bonds in the second.

Comparative Reactivity in Key Synthetic Transformations

Metal-Halogen Exchange and Grignard Reagent Formation

These reactions involve the insertion of a metal (e.g., Mg for Grignard reagents) or exchange with an organometallic species (e.g., n-BuLi). The reaction rate is highly dependent on the C-X bond lability.

  • This compound : The C-I bond will react preferentially and rapidly.

  • 1,2-dibromo-3-fluorobenzene : The C-Br bonds will be the sites of reaction.

Comparison : The C-I bond is significantly weaker than the C-Br bond, leading to a much faster reaction rate for this compound. This selectivity is a well-established principle in organometallic chemistry. The rate of metal-halogen exchange and Grignard formation follows the order I > Br > Cl.

G

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The critical first step in the catalytic cycle of reactions like Suzuki, Heck, and Sonogashira coupling is the oxidative addition of the aryl halide to a low-valent palladium complex (e.g., Pd(0)). The rate of this step is highly dependent on the C-X bond energy.

  • This compound : Oxidative addition will occur selectively at the C-I bond. This allows for the introduction of a substituent at the C3 position while leaving the bromine and fluorine atoms available for subsequent, more forcing, cross-coupling reactions.

  • 1,2-dibromo-3-fluorobenzene : Oxidative addition will occur at one of the C-Br bonds. While both C-Br bonds are electronically similar, steric hindrance and subtle electronic effects from the adjacent fluorine might lead to a mixture of products or require specific ligand tuning for high selectivity.

Comparison : this compound is significantly more reactive and offers superior chemoselectivity. The reaction can be performed under milder conditions (lower temperatures, less reactive catalysts) compared to the brominated analogue. The general reactivity order for the oxidative addition step is I > OTf > Br >> Cl.

Data Summary: Predicted Reactivity

The following table summarizes the expected comparative reactivity based on established chemical principles. "Reactivity Score" is a qualitative measure where a higher number indicates a more facile reaction.

Reaction TypeThis compound1,2-dibromo-3-fluorobenzeneMost Reactive SitePredicted Winner
Grignard Formation High (Reacts at C-I)Moderate (Reacts at C-Br)C-I vs. C-BrThis compound
Lithium-Halogen Exchange High (Reacts at C-I)Moderate (Reacts at C-Br)C-I vs. C-BrThis compound
Suzuki Coupling High (Reacts at C-I)Moderate (Reacts at C-Br)C-I vs. C-BrThis compound
Sonogashira Coupling High (Reacts at C-I)Moderate (Reacts at C-Br)C-I vs. C-BrThis compound

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This section provides a general methodology for performing a selective Suzuki-Miyaura cross-coupling reaction. This protocol is a template and may require optimization for specific substrates and scales.

Objective : To selectively couple an arylboronic acid at the most reactive C-X bond of the polyhalogenated substrate.

Materials :

  • Aryl Halide (this compound or 1,2-dibromo-3-fluorobenzene) (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure :

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition : Add the degassed solvent system (e.g., Toluene and H₂O in a 4:1 ratio) via cannula.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup : After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Setup 1. Reaction Setup (Ar-X, Boronic Acid, Pd Catalyst, Base) Solvent 2. Add Degassed Solvent (e.g., Toluene/H₂O) Setup->Solvent React 3. Heat and Stir (80-110 °C, 2-24h) Solvent->React Monitor 4. Monitor Progress (TLC / GC-MS) React->Monitor Monitor->React Incomplete Workup 5. Aqueous Workup (Extraction) Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify End Characterized Product Purify->End

Mechanism Visualization: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The initial, and often rate-limiting, step of oxidative addition is where the differential reactivity of the C-X bonds becomes critical.

Suzuki_Cycle

Conclusion for the Researcher

For synthetic chemists and drug development professionals, the choice between This compound and 1,2-dibromo-3-fluorobenzene depends on the desired synthetic strategy.

  • This compound is the superior substrate for achieving high chemoselectivity . Its C-I bond provides a highly reactive handle for a single, predictable functionalization under mild conditions, preserving the C-Br and C-F bonds for subsequent transformations. This makes it an ideal building block for creating complex, multi-substituted aromatic cores in a controlled, stepwise manner.

  • 1,2-dibromo-3-fluorobenzene offers two reactive C-Br sites. While less reactive than the C-I bond, these sites are suitable for coupling reactions under slightly more vigorous conditions. Achieving mono-functionalization without forming di-substituted byproducts may require careful optimization of reaction conditions and ligand choice. It is a valuable substrate when a bromine atom is required as the leaving group or when double functionalization is the ultimate goal.

A Comparative Guide to Sonogashira and Stille Coupling of 1-Bromo-2-fluoro-3-iodobenzene for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of novel pharmaceutical agents. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Stille couplings, for the selective alkynylation or arylation of 1-Bromo-2-fluoro-3-iodobenzene. This analysis is supported by established chemical principles and analogous experimental data to inform reaction strategy and optimization.

The regioselective functionalization of this compound presents a unique challenge and opportunity. The presence of two distinct halogen atoms, bromine and iodine, allows for sequential, site-selective modifications. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, enabling selective reaction at the iodine position while leaving the bromine available for subsequent transformations. This inherent reactivity difference is the cornerstone of synthetic strategies involving this substrate.

Yield Comparison: Sonogashira vs. Stille Coupling

While direct, side-by-side comparative yield data for the Sonogashira and Stille coupling of this compound is not extensively documented in publicly available literature, we can infer expected performance based on reactions with analogous bromo-iodoarenes. The following table summarizes typical yields observed for the selective coupling at the iodo position.

Coupling ReactionCoupling PartnerTypical Catalyst SystemSolventBaseTemperature (°C)Typical Yield Range (%)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIAmine (e.g., Et₃N, piperidine) or THF/AmineAmineRoom Temp. - 8070-95%
Stille OrganostannanePd(PPh₃)₄ or PdCl₂(PPh₃)₂Toluene, THF, or DMF- (or mild base like CsF)80-11075-90%

Note: Yields are highly dependent on the specific coupling partners, catalyst, ligands, and reaction conditions. The provided ranges are indicative of typical outcomes for selective C-I bond functionalization.

Reaction Schematics

The logical flow of both the Sonogashira and Stille coupling reactions, highlighting the selective activation of the carbon-iodine bond, is depicted below.

G cluster_sonogashira Sonogashira Coupling cluster_stille Stille Coupling sub_sono This compound cat_sono Pd(0)/Cu(I) Catalyst, Base sub_sono->cat_sono alkyne Terminal Alkyne alkyne->cat_sono prod_sono 3-Alkynyl-1-bromo-2-fluorobenzene cat_sono->prod_sono sub_stille This compound cat_stille Pd(0) Catalyst sub_stille->cat_stille stannane Organostannane stannane->cat_stille prod_stille 3-Aryl/Vinyl-1-bromo-2-fluorobenzene cat_stille->prod_stille

Caption: Reaction schemes for Sonogashira and Stille coupling of this compound.

Experimental Protocols

Below are detailed, representative experimental protocols for the Sonogashira and Stille coupling reactions, adapted from established procedures for similar substrates. These protocols are intended as a starting point for optimization.

Sonogashira Coupling: Synthesis of 3-Alkynyl-1-bromo-2-fluorobenzene

This protocol describes a typical copper-co-catalyzed Sonogashira reaction.[1][2]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • The reaction mixture is typically stirred at room temperature or heated to 40-80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Stille Coupling: Synthesis of 3-Aryl/Vinyl-1-bromo-2-fluorobenzene

This protocol outlines a standard Stille coupling procedure.[3][4]

Materials:

  • This compound

  • Organostannane (e.g., tributyl(phenyl)tin)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable Pd(0) source

  • Anhydrous solvent (e.g., toluene, THF, or DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane (1.1-1.2 equiv.) in the anhydrous solvent.

  • Add the Pd(0) catalyst (0.01-0.05 equiv.) to the solution.

  • The reaction mixture is heated to 80-110 °C.

  • Monitor the reaction progress by TLC or GC.

  • After the starting material is consumed, the reaction is cooled to room temperature.

  • To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for several hours. The resulting precipitate is then filtered off.

  • The filtrate is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Concluding Remarks

Both the Sonogashira and Stille couplings are highly effective methods for the selective functionalization of the C-I bond in this compound. The choice between the two often depends on the desired functionality to be introduced.

  • Sonogashira coupling is the premier choice for the introduction of an alkynyl moiety, a common structural motif in medicinal chemistry. The reaction conditions are generally mild, and a wide variety of terminal alkynes are commercially available.[1]

  • Stille coupling offers a broader scope for introducing various sp²-hybridized carbon groups, including aryl, heteroaryl, and vinyl substituents.[4] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the often-challenging removal of tin byproducts from the final product.

For drug development professionals, the Sonogashira reaction may be preferable due to its milder conditions and the avoidance of highly toxic tin reagents. However, the versatility of the Stille coupling in introducing a wider range of substituents makes it an invaluable tool in the synthesis of complex molecular architectures. Ultimately, the selection of the coupling method will be dictated by the specific synthetic route and the target molecule's structure. Careful optimization of the reaction conditions for either coupling is crucial to maximize yield and purity.

References

A Comparative Guide to 1-Bromo-2-fluoro-3-iodobenzene as a Versatile Building Block for Next-Generation OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of organic light-emitting diode (OLED) materials is paramount for achieving high efficiency, long operational lifetimes, and specific color purities. The choice of foundational building blocks dictates the final optoelectronic properties of the material. This guide provides a comprehensive comparison of 1-bromo-2-fluoro-3-iodobenzene, a uniquely functionalized aromatic ring, as an advanced precursor for novel OLED materials. Its distinct halogen arrangement offers a powerful platform for regioselective, stepwise synthesis, enabling the creation of complex, asymmetric molecules that are often inaccessible through more conventional starting materials.

Synthetic Utility: A Platform for Controlled, Stepwise Functionalization

The primary advantage of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength increases in the order C-I < C-Br < C-F. This reactivity gradient allows for selective functionalization, making it an ideal scaffold for building complex OLED host and emitter molecules.

  • Iodine (I): The most labile halogen, ideal for the initial cross-coupling reaction, such as a Suzuki-Miyaura coupling to introduce an aryl group.

  • Bromine (Br): The second most reactive site, allowing for a subsequent, different coupling reaction, like a Buchwald-Hartwig amination to add a charge-transporting amine moiety.

  • Fluorine (F): Generally stable under typical cross-coupling conditions, the fluorine atom can be retained in the final molecule to enhance thermal stability and tune electronic properties.[1]

This stepwise approach is invaluable for creating asymmetric triarylamines or functionalized carbazoles, which are crucial classes of OLED materials.[2][3][4]

G start This compound suzuki Suzuki Coupling (Ar-B(OR)2, Pd Catalyst) start->suzuki Reacts at Iodine intermediate1 Intermediate 1 (Aryl group at C-I position) suzuki->intermediate1 buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) intermediate1->buchwald Reacts at Bromine final_product Final Asymmetric OLED Material (e.g., Triarylamine) buchwald->final_product

Caption: Synthetic pathway for asymmetric OLED materials.
Comparison with Alternative Building Blocks

To appreciate the utility of this compound, it is instructive to compare it with more common starting materials used in OLED synthesis.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Three distinct reactive sites (I, Br, F) with differential reactivity.Allows for controlled, regioselective, stepwise synthesis of highly asymmetric molecules. Fluorine can enhance material stability.Higher initial cost; synthesis of the building block itself can be complex.
1,3-Dibromobenzene Two identical reactive sites.Lower cost; readily available. Ideal for synthesizing symmetric molecules like mCP (1,3-di(9H-carbazol-9-yl)benzene).Difficult to achieve selective monosubstitution to create asymmetric molecules; often results in mixtures.
1-Bromo-3-iodobenzene Two different reactive sites (I, Br).Good for stepwise synthesis of asymmetric molecules.Lacks the fluorine atom, which can be beneficial for the electronic properties and stability of the final OLED material.
Aniline / Phenol Derivatives Amino or hydroxyl groups for direct coupling.Can be used in Ullmann or Buchwald-Hartwig reactions directly.The N-H or O-H bond can sometimes lead to side reactions; substrate scope may be more limited than with halogenated precursors.

Performance Comparison of Derived OLED Materials

While direct performance data for OLEDs using materials synthesized from this compound is not extensively published, we can infer potential performance by examining analogous asymmetrically substituted host and emitter materials found in the literature. The following table compares the performance of OLEDs utilizing various host materials, including those with structures that could plausibly be derived from polyhalogenated precursors.

Table 1: Performance Data of Representative Blue and Yellow Phosphorescent OLEDs

Host Material TypeEmitter (Dopant)Max. External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Reference
Dibenzofuran-based Bipolar Host (CF-2-BzF) PO-01 (Yellow)25.3%77.2-(0.50, 0.49)[5]
Spiroxanthene-based n-Type Host (3'-TRZSFX) 4CzIPN (TADF)23.0%75.555.0-[6]
Alternative Host for Blue TADF (mCBP-CN) BDpyInCz (Blue TADF)>15% (at practical brightness)---[7][8]
Carbazole/Fluorene Hybrid Host (CBZ1-F2) FIrpic (Blue)----[9]
Selenium-Containing MR-TADF Host (TDBA-SePh) Green Phosphor9.3%33.0--[10]

Note: The performance of an OLED is highly dependent on the full device stack and fabrication conditions. This data is for comparative purposes.

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic and fabrication steps involved in utilizing this compound and characterizing the resulting OLED devices.

Protocol 1: Synthesis of an Asymmetric Triarylamine via Sequential Suzuki and Buchwald-Hartwig Coupling

Objective: To synthesize a functionalized, asymmetric triarylamine, a common core for OLED host or hole-transport materials.

Step A: Suzuki-Miyaura Coupling (Reacting at the Iodine Position)

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 10 mL total volume).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete in 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal under reduced pressure, purify the crude product by column chromatography on silica gel to yield the mono-arylated intermediate.

Step B: Buchwald-Hartwig Amination (Reacting at the Bromine Position)

  • Reaction Setup: To another oven-dried Schlenk flask under an inert atmosphere, add the purified intermediate from Step A (1.0 mmol), the desired secondary amine (e.g., carbazole or diphenylamine, 1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol).[11]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Cool the reaction, pass it through a short plug of Celite to remove the palladium catalyst, and rinse with dichloromethane. Concentrate the filtrate and purify the resulting residue by column chromatography to obtain the final asymmetric triarylamine product.

G setup 1. Reaction Setup (Flask, Reagents, Inert Gas) reaction 2. Reaction (Solvent Addition, Heating, Stirring) setup->reaction monitoring 3. Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Extraction, Washing, Drying) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS, Elemental Analysis) purification->characterization

Caption: General workflow for synthesis and purification.
Protocol 2: Fabrication of a Multilayer OLED Device via Vacuum Thermal Evaporation

Objective: To fabricate a prototype OLED device to test the performance of the newly synthesized material.

  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat them with oxygen plasma to increase the work function of the ITO and improve hole injection.

  • Vacuum Deposition Chamber: Place the cleaned substrates and the organic materials (in separate crucibles) into a high-vacuum thermal evaporation chamber. Evacuate the chamber to a pressure of approximately 10⁻⁶ to 10⁻⁷ Torr.

  • Layer Deposition: Deposit the organic layers and the cathode sequentially onto the ITO substrate by heating the corresponding crucibles. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. A typical device structure is as follows:

    • Hole Injection Layer (HIL): e.g., HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), ~10 nm.

    • Hole Transport Layer (HTL): e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), ~40 nm.

    • Emissive Layer (EML): The synthesized host material co-deposited with a phosphorescent or TADF emitter (dopant), ~20 nm. The doping concentration is critical and typically ranges from 1-20 wt%.

    • Electron Transport Layer (ETL): e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene), ~30 nm.

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF), ~1 nm.

  • Cathode Deposition: Deposit a metal cathode, typically Aluminum (Al), ~100 nm, through a shadow mask to define the active pixel area.

  • Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy resin to protect the organic layers from oxygen and moisture.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime of the encapsulated device using a source meter and a spectroradiometer.

G cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host + Dopant) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Caption: Layered architecture of a typical OLED device.

References

The Strategic Utility of 1-Bromo-2-fluoro-3-iodobenzene in Pharmaceutical Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the landscape of pharmaceutical research and drug development, the selection of versatile and strategically functionalized starting materials is paramount. Among these, 1-Bromo-2-fluoro-3-iodobenzene has emerged as a critical building block, offering medicinal chemists a unique platform for the synthesis of complex molecular architectures. This guide provides a comparative analysis of pharmaceuticals and bioactive compounds synthesized from this key intermediate, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The trifunctional nature of this compound, featuring bromine, fluorine, and iodine substituents on a benzene ring, allows for a range of selective and sequential chemical transformations. This controlled reactivity is highly advantageous in constructing novel therapeutic agents, particularly in the fields of oncology and cardiovascular disease.

Performance Comparison of Bioactive Molecules

While a specific, marketed pharmaceutical directly synthesized from this compound is not prominently documented in publicly available literature, its structural analogs are instrumental in the synthesis of potent inhibitors of key biological targets. For instance, the structurally related 4-bromo-3-fluoroiodobenzene is a key precursor in the synthesis of selective factor Xa inhibitors, a class of anticoagulants. Research has demonstrated that derivatives synthesized from this scaffold can exhibit high potency, with IC50 values as low as 5.2 nM.

The strategic placement of the halogens in this compound allows for differential reactivity in cross-coupling reactions, a cornerstone of modern drug discovery. The highly reactive iodine atom can be selectively targeted in reactions such as Suzuki-Miyaura and Sonogashira couplings, leaving the bromo and fluoro groups available for subsequent functionalization. This hierarchical reactivity is crucial for the efficient and controlled assembly of complex drug candidates.

Target Class Example Precursor Achieved Potency (IC50) Key Synthetic Reaction
Factor Xa Inhibitors4-Bromo-3-fluoroiodobenzene5.2 nMSuzuki Coupling
PARP InhibitorsHalogenated Benzene DerivativesSub-nanomolar to low nanomolarSuzuki/Amide Coupling
Kinase InhibitorsHalogenated Benzene DerivativesVaries (target dependent)Suzuki/Buchwald-Hartwig

Experimental Protocols

To facilitate further research and development, detailed experimental protocols for key synthetic transformations involving halogenated benzene intermediates are provided below.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester, a reaction frequently employed in the synthesis of biaryl scaffolds common in many pharmaceuticals.

Materials:

  • Aryl halide (e.g., this compound) (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The pharmaceuticals derived from precursors like this compound often target critical signaling pathways implicated in disease. For example, PARP (Poly (ADP-ribose) polymerase) inhibitors play a crucial role in the DNA damage response pathway, exhibiting synthetic lethality in cancers with BRCA1/2 mutations.

DNA_Damage_Response DNA_Damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_Damage->PARP DDR_Proteins DNA Repair Protein Recruitment PARP->DDR_Proteins Niraparib Niraparib (PARP Inhibitor) PARP->Niraparib Inhibition SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Apoptosis Apoptosis Niraparib->Apoptosis Induces in BRCA-mutant cells

Caption: Simplified signaling pathway of PARP-mediated DNA repair and the mechanism of action of PARP inhibitors.

The logical workflow for the synthesis of complex molecules using this compound often involves a stepwise functionalization strategy, taking advantage of the differential reactivity of the halogen atoms.

Synthesis_Workflow Start This compound Step1 Selective Reaction at Iodine (e.g., Sonogashira Coupling) Start->Step1 Intermediate1 Alkynyl Intermediate Step1->Intermediate1 Step2 Reaction at Bromine (e.g., Suzuki Coupling) Intermediate1->Step2 Intermediate2 Biaryl Intermediate Step2->Intermediate2 Step3 Further Functionalization (e.g., Nucleophilic Aromatic Substitution) Intermediate2->Step3 Final_Product Complex Pharmaceutical Scaffold Step3->Final_Product

Spectroscopic Differentiation of 1-Bromo-2-fluoro-3-iodobenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers of polysubstituted benzene rings is a critical task in chemical synthesis, drug discovery, and materials science. The six isomers of 1-Bromo-2-fluoro-3-iodobenzene present a unique analytical challenge due to their identical molecular weight and elemental composition. This guide provides a comparative analysis of the spectroscopic methods used to differentiate these isomers, supported by predicted data based on established spectroscopic principles.

Spectroscopic Comparison of this compound Isomers

The differentiation of the six isomers of this compound relies on a multi-technique spectroscopic approach. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique structural information that, when combined, allows for unambiguous isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the substitution pattern on the benzene ring. The chemical shifts of the aromatic protons (¹H NMR), the carbon atoms (¹³C NMR), and the fluorine atom (¹⁹F NMR), along with the spin-spin coupling constants between these nuclei, are highly sensitive to the relative positions of the bromo, fluoro, and iodo substituents.

¹H NMR Spectroscopy: The three protons on the benzene ring of each isomer will exhibit distinct chemical shifts and coupling patterns. The electronegativity and anisotropic effects of the halogen substituents will deshield adjacent protons, shifting their signals downfield. The multiplicity of each proton signal (singlet, doublet, triplet, or doublet of doublets) is determined by the number of adjacent protons, with ortho (³JHH), meta (⁴JHH), and para (⁵JHH) couplings having characteristic magnitudes (typically ³JHH > ⁴JHH > ⁵JHH).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of each isomer will show six distinct signals for the aromatic carbons. The chemical shifts of the carbons directly bonded to the halogens (ipso-carbons) are significantly affected by the electronegativity and heavy atom effect of the substituent. The number of signals in the proton-decoupled ¹³C spectrum can indicate the symmetry of the molecule; for instance, a more symmetric isomer like 1-Bromo-3-fluoro-5-iodobenzene will have fewer than six signals.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful as it provides a direct probe of the fluorine's local environment. The chemical shift of the fluorine atom is highly sensitive to the nature and position of the other substituents on the ring. Furthermore, coupling between the ¹⁹F nucleus and the aromatic protons (JFH) can provide valuable information for assigning the proton signals and confirming the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy can help differentiate the isomers based on the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring. The number of adjacent hydrogen atoms on the ring determines the position of these strong absorption bands, typically found in the 900-650 cm⁻¹ region.

Mass Spectrometry (MS)

While all isomers have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The primary utility of MS in distinguishing these isomers lies in the analysis of fragmentation patterns and isotopic distributions. The presence of bromine is readily identified by the characteristic M+2 peak with nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. While iodine is monoisotopic, its presence is often marked by a significant peak at m/z 127 corresponding to the I⁺ ion.

Predicted Spectroscopic Data for this compound Isomers

The following table summarizes the predicted key spectroscopic features for the six isomers of this compound. These predictions are based on established substituent effects and spectroscopic principles. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

IsomerPredicted ¹H NMR Data (δ, ppm, multiplicity)Predicted ¹³C NMR SignalsPredicted ¹⁹F NMR (δ, ppm)Key IR Bands (cm⁻¹) (C-H out-of-plane bending)Mass Spectrometry (Key Features)
This compound H4: ~7.5 (dd) H5: ~7.0 (t) H6: ~7.8 (dd)6 signalsUnique chemical shift~850-800, ~770-730M, M+2 (1:1 ratio for Br), [M-Br]⁺, [M-I]⁺, I⁺ (m/z 127)
1-Bromo-2-fluoro-4-iodobenzene H3: ~7.9 (d) H5: ~7.2 (dd) H6: ~7.6 (d)6 signalsUnique chemical shift~890-860, ~840-810M, M+2 (1:1 ratio for Br), [M-Br]⁺, [M-I]⁺, I⁺ (m/z 127)
1-Bromo-3-fluoro-2-iodobenzene H4: ~7.4 (dd) H5: ~7.

Navigating Sequential Cross-Coupling Reactions: A Comparative Guide to 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is a cornerstone of innovation. Tri-halogenated benzenes serve as versatile synthons in this endeavor, offering multiple points for functionalization through sequential cross-coupling reactions. This guide provides a comparative analysis of 1-Bromo-2-fluoro-3-iodobenzene, evaluating its efficiency against other tri-halogenated alternatives and offering detailed experimental insights.

The efficacy of sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl > C-F for oxidative addition to a palladium(0) catalyst. This predictable reactivity allows for the selective, stepwise introduction of different substituents onto an aromatic scaffold. This compound presents a unique combination of reactive sites, with the highly labile iodine atom providing the initial reaction center, followed by the moderately reactive bromine atom. The presence of a fluorine atom ortho to the bromine can also influence the reactivity of the C-Br bond, a phenomenon known as the "ortho-fluoro effect," which can impact catalyst coordination and reaction kinetics.

Performance Comparison of Tri-halogenated Benzenes in Sequential Cross-Coupling

While direct, side-by-side comparative studies detailing the yields of sequential cross-coupling for a wide array of tri-halogenated benzenes are not extensively documented in a single source, the principles of reactivity allow for a qualitative and, where data is available, quantitative comparison. The following table summarizes expected and reported performance characteristics based on the established halogen reactivity series.

SubstrateFirst Coupling (at C-I)Second Coupling (at C-Br)Key Considerations
This compound High efficiency under standard Sonogashira or Suzuki conditions.Requires more forcing conditions (e.g., higher temperature, stronger base, specialized ligands). The ortho-fluoro group may influence reactivity.The fluorine atom can be retained for its potential effects on the final molecule's properties.
1-Bromo-4-iodobenzene High yields (often >90%) in Sonogashira and Suzuki couplings.[1]Good to high yields, often in a one-pot sequential protocol.[1]A well-studied and reliable substrate for sequential couplings.[1]
1-Chloro-4-iodobenzene High efficiency.Requires significantly more forcing conditions due to the inertness of the C-Cl bond.The large reactivity difference between iodine and chlorine allows for high selectivity.
1,3-Dibromo-5-iodobenzene Selective coupling at the iodine position is expected.Subsequent couplings at the bromine positions would likely require different reaction conditions to achieve selectivity between the two identical halogens.Positional isomers of the final product are possible.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for sequential Sonogashira and Suzuki cross-coupling reactions.

Sequential Sonogashira and Suzuki Coupling of 1-Bromo-4-iodobenzene[1]

Step 1: Chemoselective Sonogashira Coupling (at the C-I bond)

  • Reactants:

    • 1-Bromo-4-iodobenzene (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Pd(PPh₃)₄ (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Solvent: THF or DMF

  • Procedure:

    • To a solution of 1-bromo-4-iodobenzene and the terminal alkyne in the chosen solvent, add the palladium and copper catalysts.

    • Add the amine base and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

    • Upon completion, the reaction mixture can be worked up to isolate the 4-bromo-1-alkynylbenzene intermediate or used directly in the next step.

  • Expected Yield: High yields, often exceeding 90%, are typical for the mono-alkynylated product due to the high chemoselectivity.[1]

Step 2: Suzuki Coupling (at the C-Br bond)

  • Reactants:

    • 4-Bromo-1-alkynylbenzene (from Step 1, 1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.03 equiv)

    • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene/ethanol/water or dioxane/water

  • Procedure:

    • Combine the bromo-alkynyl intermediate, arylboronic acid, palladium catalyst, and base in the solvent system.

    • Heat the mixture to reflux (typically 80-100 °C) until the reaction is complete.

    • After cooling, perform an aqueous workup and purify the product by chromatography.

Logical Workflow for Sequential Synthesis

The strategic advantage of using a substrate with halogens of differential reactivity, such as 1-bromo-4-iodobenzene, lies in the simplified and more controlled reaction pathway compared to alternatives that may lead to product mixtures.

Sequential_Coupling_Workflow cluster_0 Route A: Using 1-Bromo-4-iodobenzene cluster_1 Route B: Using Dihalobenzene with Identical Halogens A_start 1-Bromo-4-iodobenzene A_step1 Chemoselective Sonogashira Coupling (at C-I) A_start->A_step1 A_intermediate 4-Bromo-1-alkynylbenzene A_step1->A_intermediate A_step2 Suzuki Coupling (at C-Br) A_intermediate->A_step2 A_end Unsymmetrically Disubstituted Product A_step2->A_end B_start e.g., 1,4-Dibromobenzene B_step1 Monosubstitution Reaction B_start->B_step1 B_intermediate Mixture of Mono- and Di-substituted Products (Difficult Separation) B_step1->B_intermediate B_step2 Second Coupling B_intermediate->B_step2 B_end Desired Product + Byproducts B_step2->B_end

Caption: A comparison of synthetic routes for preparing unsymmetrically disubstituted benzenes.

Experimental Workflow for a Generic Sequential Cross-Coupling Reaction

The following diagram outlines a typical laboratory workflow for performing a sequential cross-coupling reaction, from initial reaction setup to final product analysis.

Experimental_Workflow start Start setup1 Reaction Setup 1: - Tri-halogenated Benzene - Reagent 1 - Catalyst 1, Base 1 - Solvent start->setup1 reaction1 First Coupling Reaction (e.g., Sonogashira at C-I) setup1->reaction1 monitoring1 Reaction Monitoring (TLC, GC-MS) reaction1->monitoring1 decision1 Reaction Complete? monitoring1->decision1 decision1->reaction1 No setup2 Add Reagents for Second Coupling: - Reagent 2 - Catalyst 2, Base 2 decision1->setup2 Yes reaction2 Second Coupling Reaction (e.g., Suzuki at C-Br) setup2->reaction2 monitoring2 Reaction Monitoring (TLC, GC-MS) reaction2->monitoring2 decision2 Reaction Complete? monitoring2->decision2 decision2->reaction2 No workup Aqueous Workup & Extraction decision2->workup Yes purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-fluoro-3-iodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 1-Bromo-2-fluoro-3-iodobenzene are critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic compound, it is classified as hazardous waste and requires stringent disposal protocols. This guide provides comprehensive, step-by-step procedures for the safe management of this compound waste.

Immediate Safety and Handling Precautions
  • Harmful if swallowed [1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

All work with this compound should be conducted in a well-ventilated chemical fume hood.[3] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[3]

Waste Characterization and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound must be disposed of as halogenated organic waste .

  • Do not mix with non-halogenated organic waste.[3]

  • Do not dispose of down the drain.[4]

  • Collect all waste, including contaminated consumables (e.g., pipette tips, wipes) and rinsates from glassware, in a designated and clearly labeled waste container.[3]

Waste Collection and Storage
  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[5][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3] Do not use chemical formulas or abbreviations.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] The storage location should be a designated satellite accumulation area.

Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The primary method for the disposal of halogenated organic compounds is high-temperature incineration.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all this compound waste, including residues and contaminated materials, in a designated "Halogenated Organic Waste" container.

  • Labeling: Ensure the container is accurately and fully labeled.

  • Storage: Keep the waste container securely sealed and stored in a designated satellite accumulation area.

  • Documentation: Maintain a log of the waste generated, including the chemical name and quantity.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

  • Handover: Transfer the waste to the authorized personnel, ensuring all required documentation is complete.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[9] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for disposal as hazardous waste.[9]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS office.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Data Summary for Halogenated Benzenes

While specific quantitative disposal data for this compound is not available, the following table summarizes key information from the SDS of similar compounds. This information should be used as a general guideline, and the specific requirements of your waste disposal vendor should always be followed.

Parameter1-Bromo-3-iodobenzene1-Bromo-2-iodobenzene1-Bromo-4-fluorobenzeneGeneral Guidance for Halogenated Organics
Primary Disposal Route Approved waste disposal plant[7]Approved waste disposal plant[4][8]Approved waste disposal plantIncineration by a licensed contractor
Waste Classification Hazardous Waste[7]Hazardous Waste[4]Hazardous WasteHalogenated Organic Waste[5][10]
Container Type Suitable, closed containers[7]Suitable, closed containers[4]Labeled drums for disposal[9]Chemically compatible, sealed containers[5][6]
Incompatible Materials Strong oxidizing agents[7]Strong oxidizing agents[4]Strong oxidizing agents, acids, and basesAcids, bases, oxidizers, and peroxides

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Halogenated Organic Waste fume_hood->characterize segregate Segregate from Non-Halogenated Waste characterize->segregate Is Halogenated? Yes collect Collect in a Designated, Compatible Container segregate->collect label_container Label Container: 'Hazardous Waste' + Full Chemical Name collect->label_container seal Securely Seal Container label_container->seal store Store in a Cool, Dry, Well-Ventilated Area seal->store contact_ehs Contact EHS or Licensed Disposal Vendor store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document Complete all Required Documentation schedule_pickup->document handover Handover to Authorized Personnel document->handover end End: Proper Disposal via High-Temperature Incineration handover->end

Caption: Decision and procedural workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-2-fluoro-3-iodobenzene, a halogenated aromatic compound. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1][2][3][4] To mitigate these risks, the following personal protective equipment is mandatory.

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles and a face shield.[5][6]Protects against splashes and vapors that can cause serious eye damage.[5]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[5][6]Prevents skin contact, which can lead to irritation.[5]
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.[5] If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[5] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is required.[5][7]Minimizes the inhalation of vapors that can cause respiratory tract irritation.[5]

Operational and Disposal Plans

Experimental Protocol for Safe Handling

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

    • Don PPE: Equip yourself with the appropriate PPE as outlined in the table above.[5]

    • Prepare Work Area: Ensure a chemical fume hood is operational and the workspace is clear of clutter.[5] Eyewash stations and safety showers should be readily accessible.[8]

  • Handling:

    • Avoid all personal contact, including inhalation of vapors.

    • Use spark-free tools and avoid sources of ignition.

    • Keep the container tightly closed when not in use.[9][10]

    • The substance is light-sensitive; store accordingly.[8][9]

  • Spill Procedure:

    • In case of a small spill, absorb the material with inert substances like sand, earth, or vermiculite.

    • Collect the absorbed material and contaminated soil into a sealed, labeled container for disposal.

    • Wash the spill area thoroughly and prevent runoff into drains.

Disposal Plan

  • Waste Collection: All waste materials, including the chemical residue and any contaminated items (e.g., gloves, absorbent materials), must be collected in a suitable, closed, and properly labeled container for disposal.[9]

  • Disposal Method: Dispose of the chemical waste at an approved waste disposal plant.[10] Do not let this chemical enter the environment.[8] Consult with your institution's environmental health and safety department for specific disposal protocols.

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Chemical Use prep3->handle1 spill1 Absorb Spill handle1->spill1 Accidental Spill disp1 Seal Waste Container handle1->disp1 Routine Waste spill2 Collect Waste spill1->spill2 spill3 Clean Area spill2->spill3 spill3->disp1 disp2 Transport to Waste Facility disp1->disp2

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.